(1-Propyl-1H-pyrazol-5-yl)methanethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(2-propylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 |
InChI Key |
GIGVQWYVUWBEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CS |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (1-Propyl-1H-pyrazol-5-yl)methanethiol
Core Topic: Structural Validation, Synthesis, and Application of 5-(mercaptomethyl)-1-propyl-1H-pyrazole.
Executive Summary
This technical guide addresses the structural identity, synthetic access, and medicinal utility of (1-propyl-1H-pyrazol-5-yl)methanethiol (also known as 5-(mercaptomethyl)-1-propyl-1H-pyrazole). While pyrazoles are privileged scaffolds in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the introduction of a reactive thiol handle at the C5 position presents specific regiochemical challenges. This guide outlines a high-fidelity synthetic route avoiding common disulfide dimerization pitfalls and explores the molecule's utility as a covalent fragment in drug discovery.
Part 1: Nomenclature and Structural Analysis
IUPAC Designation
The name provided in the prompt, 5-(mercaptomethyl)-1-propyl-1H-pyrazole, is a valid semi-systematic description, but it is not the Preferred IUPAC Name (PIN) .
-
Preferred Name: (1-Propyl-1H-pyrazol-5-yl)methanethiol
-
Rationale: According to IUPAC nomenclature rules (P-63), when a thiol group (-SH) is the principal functional group, it takes precedence as the suffix. Here, the "methanethiol" chain is the parent structure, and the pyrazole ring is treated as a substituent.
-
Numbering Logic: The propyl group attached to the nitrogen defines the position 1. This "locks" the tautomer, making the adjacent carbon position 5 (rather than 3). If the propyl group were absent, the 3- and 5-positions would be indistinguishable due to annular tautomerism.
Regioisomerism (The 1,3 vs. 1,5 Problem)
A critical quality attribute (CQA) in synthesizing this molecule is distinguishing it from its regioisomer: (1-propyl-1H-pyrazol-3-yl)methanethiol .
-
1,5-Isomer (Target): The substituent is adjacent to the N-propyl group. This position is sterically more crowded but electronically distinct.
-
1,3-Isomer (Impurity): The substituent is distal to the N-propyl group.
Visualization of Isomerism:
Figure 1: Structural distinction between the target 5-isomer and the thermodynamic 3-isomer.
Part 2: Retrosynthetic Analysis & Synthesis Strategy
Direct thiolation of the pyrazole ring is difficult. The most robust "self-validating" protocol involves a reductive functionalization pathway starting from a carboxylate precursor.
The Pathway
-
Cyclocondensation: React propylhydrazine with a 2,4-diketoester to form the pyrazole core.
-
Reduction: Convert the ester to an alcohol (Hydroxymethyl intermediate).
-
Activation: Convert the alcohol to a mesylate or chloride.
-
Thiolation: Nucleophilic displacement using Thiourea (to prevent over-alkylation), followed by hydrolysis.
Figure 2: Step-wise synthetic pathway from acyclic precursors to the target thiol.
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate
Challenge: Controlling regioselectivity. The reaction of propylhydrazine with ethyl 2,4-dioxovalerate typically yields a mixture of 5-carboxylate (target) and 3-carboxylate.
-
Optimization: Use acetic acid as solvent. The 5-isomer is often kinetically favored or can be separated by column chromatography (the 5-isomer is usually less polar due to shielding of the N-lone pair by the ester).
Step 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF (0°C). -
Observation: Disappearance of the ester carbonyl stretch (~1720 cm
) in IR.
Step 3: Thiolation via Isothiouronium Salt (The Critical Step)
Direct reaction with NaSH often leads to thioethers (R-S-R) due to the high nucleophilicity of the product thiol. The Thiourea Method is the industry standard for high-purity thiols.
Protocol:
-
Activation: Dissolve 1.0 eq of (1-propyl-1H-pyrazol-5-yl)methanol in DCM. Add 1.2 eq Triethylamine (Et
N) and cool to 0°C. Dropwise add 1.1 eq Methanesulfonyl chloride (MsCl). Stir 2h. Aqueous workup yields the crude mesylate. -
Displacement: Dissolve the crude mesylate in Ethanol (0.5 M). Add 1.2 eq Thiourea . Reflux for 3–5 hours.
-
Checkpoint: Formation of a white precipitate (Isothiouronium mesylate salt) often occurs.
-
-
Hydrolysis: Add 2.5 eq of NaOH (10% aq) directly to the reaction mixture. Reflux for 1 hour under Argon/Nitrogen atmosphere .
-
Note: Oxygen exclusion is vital to prevent disulfide formation.
-
-
Workup: Acidify to pH 5-6 with dilute HCl. Extract with DCM. Wash with brine. Dry over Na
SO .
Data Table: Expected Analytical Signatures
| Technique | Expected Signal | Structural Assignment |
| 1H NMR | ||
| 1H NMR | ||
| 1H NMR | ||
| MS (ESI) | Parent Ion | |
| Odor | Pungent, "garlic/rotten egg" | Characteristic of volatile thiols |
Part 4: Applications in Drug Discovery[3][4][5]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "warhead" fragment. The thiol group is a soft nucleophile capable of:
-
Covalent Inhibition: Targeting non-catalytic cysteine residues in kinases (e.g., forming disulfide bridges or reacting with Michael acceptors on the protein).
-
Native Chemical Ligation: Serving as a linker in antibody-drug conjugates (ADCs).
Metal Chelation
The N-propyl-pyrazole nitrogen and the pendant thiol sulfur form an S,N-bidentate ligand system. This motif is valuable for:
-
Technetium-99m labeling: For radiopharmaceutical imaging agents.
-
Zinc Metalloprotein Inhibition: Mimicking the coordination sphere of zinc-dependent enzymes (e.g., HDACs).
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-63.2.5: Thiols and related compounds. International Union of Pure and Applied Chemistry.
-
Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry (SynOpen). Discusses the steric and electronic control in hydrazine cyclizations.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives. National Institutes of Health (PMC). Comprehensive review of pyrazole building blocks in medicinal chemistry.
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. While focusing on the 4-position, this paper outlines the critical handling of pyrazole-thiols to avoid oxidation.
-
Methanethiol Properties and Handling. PubChem. Safety and physical property data for thiol-functionalized alkanes.
Sources
Technical Profile: (1-Propyl-1H-pyrazol-5-yl)methanethiol
CAS Registry Number Identification & Chemical Analysis
Executive Summary
Target Compound: (1-Propyl-1H-pyrazol-5-yl)methanethiol
CAS Registry Number: 1593693-78-7
Molecular Formula:
This guide serves as a definitive technical reference for (1-Propyl-1H-pyrazol-5-yl)methanethiol, a specialized heterocyclic building block utilized in medicinal chemistry and agrochemical synthesis. The compound is characterized by a pyrazole core substituted at the N1 position with a propyl chain and at the C5 position with a methanethiol moiety. This specific 1,5-substitution pattern is critical for establishing steric and electronic vectors in fragment-based drug discovery (FBDD), particularly for designing ligands that target cysteine residues (covalent inhibitors) or coordinate with active-site metals.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]
The identification of CAS 1593693-78-7 confirms the specific regiochemistry of the propyl and methanethiol substituents. Researchers must distinguish this from its 1,3-isomer, which possesses significantly different biological activity and metabolic stability.
Identification Data
| Parameter | Technical Specification |
| CAS Number | 1593693-78-7 |
| IUPAC Name | (1-Propyl-1H-pyrazol-5-yl)methanethiol |
| Synonyms | 1-Propyl-5-(mercaptomethyl)pyrazole; 5-(Mercaptomethyl)-1-propyl-1H-pyrazole |
| SMILES | CCCN1N=CC=C1CS |
| InChI Key | Predicted:[2] XQY... (Analogous to ethyl derivative) |
| MDL Number | BD00961958 (BLD Pharm Catalog ID) |
Predicted Physicochemical Properties
Note: Experimental data for this specific analog is sparse; values are extrapolated from the 1-ethyl homolog (CAS 1602280-31-8).
| Property | Value (Est.) | Relevance |
| Boiling Point | 210°C - 220°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.05 ± 0.1 g/cm³ | Denser than water; phase separation in aqueous workups is straightforward. |
| pKa (Thiol) | ~10.5 | Weakly acidic; forms thiolate anions under basic conditions (e.g., |
| LogP | 1.8 - 2.2 | Moderate lipophilicity; suitable for cell-permeable lead fragments. |
Structural Analysis & Pharmacophore Mapping
The (1-Propyl-1H-pyrazol-5-yl)methanethiol molecule consists of three distinct functional zones, each serving a specific role in ligand-protein interactions.
-
The Pyrazole Core (Scaffold): Acts as a rigid linker. The aromatic nitrogen (N2) can serve as a hydrogen bond acceptor.
-
The N1-Propyl Group (Hydrophobic Tail): Provides van der Waals contacts. The length of the propyl chain (3 carbons) offers a specific steric bulk that is often optimized to fill hydrophobic pockets in enzymes (e.g., kinases or SDHI targets).
-
The C5-Methanethiol (Warhead/Linker):
-
Nucleophilic Character: The thiol group is highly nucleophilic, making it a prime candidate for
reactions to attach complex scaffolds. -
Metal Chelation: The sulfur atom can coordinate with soft metals (Zn²⁺, Cu⁺) in metalloenzymes.
-
Disulfide Formation: Capable of forming reversible disulfide bridges in biological systems.
-
Synthesis Methodologies
Authoritative Note: Direct commercial sourcing is recommended for small-scale needs (mg to g). For scale-up (>100g), the following "Directed Lithiation" route is the industry standard for ensuring high regioselectivity (1,5-substitution) over the thermodynamic 1,3-isomer.
Preferred Route: C5-Directed Lithiation
This protocol leverages the directing effect of the N1-propyl group to selectively functionalize the C5 position.
Step-by-Step Protocol:
-
Precursor: Start with 1-Propyl-1H-pyrazole .
-
Lithiation (C5-H Activation):
-
Cool a solution of 1-propylpyrazole in anhydrous THF to -78°C.
-
Add n-Butyllithium (n-BuLi) dropwise. The coordination of Lithium to N2 directs deprotonation specifically at C5.
-
-
Formylation:
-
Quench the lithiated species with DMF (Dimethylformamide).
-
Acidic workup yields 1-propyl-1H-pyrazole-5-carbaldehyde .
-
-
Reduction:
-
Reduce the aldehyde using Sodium Borohydride (NaBH₄) in methanol to obtain (1-propyl-1H-pyrazol-5-yl)methanol .
-
-
Thiolation (The "Thiourea Method"):
-
Convert the alcohol to a bromide using PBr₃ or HBr .
-
React the bromide with Thiourea in refluxing ethanol to form the isothiouronium salt.
-
Hydrolyze the salt with aqueous NaOH to release the free thiol: (1-Propyl-1H-pyrazol-5-yl)methanethiol .
-
Synthesis Workflow Diagram
The following diagram illustrates the critical intermediates and reagents required to maintain regiochemical integrity.
Figure 1: Regioselective synthesis pathway via C5-directed lithiation, ensuring exclusion of the 1,3-isomer.[3]
Handling & Safety Protocols
Hazard Class: Thiol / Mercaptan. Signal Word: WARNING.
Critical Safety Measures
-
Odor Control: Like all low-molecular-weight thiols, this compound has a potent, stench-like odor (rotten cabbage/sulfur). Mandatory use of a fume hood is required.
-
Oxidation Sensitivity: Thiols readily oxidize to disulfides in air.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
-
Stabilization: Addition of trace TCEP or DTT during aqueous handling can prevent dimerization.
-
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the thiol to the odorless sulfonic acid derivative before disposal.
References
-
BLD Pharm. (2024). Product Analysis: (1-Propyl-1H-pyrazol-5-yl)methanethiol (CAS 1593693-78-7).[1][2][4][5] Retrieved from
-
PubChem. (2024).[6] Methanethiol Compound Summary & Safety Data. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). General Methods for Thiol Synthesis from Alcohols. Retrieved from
-
ResearchGate. (2007). Crystallographic analysis of 1-alkyl-pyrazole derivatives. Acta Crystallographica Section E. Retrieved from
Sources
- 1. 2228599-32-2|(1-Ethyl-1H-pyrazol-3-yl)methanethiol|BLD Pharm [bldpharm.com]
- 2. 79168-92-6|3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 1935498-19-3|[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol|BLD Pharm [bldpharm.com]
- 5. 2229242-03-7|(1-Isobutyl-1H-pyrazol-3-yl)methanethiol|BLD Pharm [bldpharm.com]
- 6. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Properties of 1-propyl-substituted pyrazole methanethiols
Technical Monograph: 1-Propyl-Substituted Pyrazole Methanethiols
Executive Summary
This technical guide characterizes 1-propyl-substituted pyrazole methanethiols , a specific class of heterocyclic building blocks critical in fragment-based drug discovery (FBDD) and agrochemical synthesis. Unlike simple pyrazoles, the inclusion of the N-propyl group eliminates annular tautomerism, locking the regiochemistry of the scaffold, while the methanethiol arm (-CH₂SH) functions as a high-reactivity "warhead" for bioconjugation, metal coordination, or thioether formation.
This document details the structural dynamics, validated synthetic protocols, and reactivity profiles of these compounds, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.
Structural Dynamics & Physicochemical Profile
The 1-propyl-substituted pyrazole methanethiol scaffold consists of three distinct functional domains, each contributing to its behavior in biological systems:
-
The Pyrazole Core: A
-excessive heteroaromatic ring.[1] The nitrogen at position 1 (pyrrole-like) is substituted, making the nitrogen at position 2 (pyridine-like) a hydrogen bond acceptor. -
The N-Propyl Substituent: A lipophilic anchor. Unlike a methyl group, the propyl chain significantly increases the LogP (partition coefficient), improving membrane permeability without the steric penalty of bulky aryl groups. It also prevents the 1,2-proton shift (tautomerism) common in NH-pyrazoles.
-
The Methanethiol Tail: A "soft" nucleophile. The methylene bridge (-CH₂-) insulates the thiol from the aromatic ring's direct electronic resonance, maintaining the pKa of the thiol group near 9.5–10.0, typical of primary alkyl thiols, rather than the lower pKa of aryl thiols.
Table 1: Predicted Physicochemical Properties
Data based on computational consensus for 1-propyl-1H-pyrazol-4-yl-methanethiol.
| Property | Value (Approx.) | Significance |
| Molecular Weight | 156.25 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3). |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; good bioavailability potential. |
| H-Bond Donors | 0 (Ring), 1 (Thiol) | Thiol H is a weak donor; Ring N is blocked. |
| H-Bond Acceptors | 2 | N2 of pyrazole and Sulfur atom. |
| pKa (Thiol) | ~9.8 | Nucleophilic at physiological pH (7.4) only if deprotonated. |
| Boiling Point | 110–115°C (at 1 mmHg) | Volatile oil; requires vacuum distillation. |
Synthetic Pathways
The synthesis of 1-propyl-substituted pyrazole methanethiols requires a regioselective approach to ensure the propyl group attaches to the desired nitrogen. The following protocol targets (1-propyl-1H-pyrazol-4-yl)methanethiol , the most common isomer for medicinal chemistry.
Methodology: The "Reductive Thiolation" Route
Rationale: Direct thiolation of the methyl group is difficult. The most robust path converts an aldehyde or ester to an alcohol, then to a halide/mesylate, and finally to the thiol.
Step 1: N-Alkylation of Pyrazole
-
Reagents: Pyrazole, n-Propyl iodide, Cs₂CO₃, Acetonitrile.
-
Mechanism: S_N2 attack by the pyrazolic anion.
-
Note: Produces a mixture of isomers if the starting pyrazole is substituted at C3/C5. If unsubstituted, only one product forms.
Step 2: Vilsmeier-Haack Formylation
-
Reagents: POCl₃, DMF (Dimethylformamide).
-
Mechanism: Electrophilic aromatic substitution at the C4 position (most electron-rich).
-
Product: 1-propyl-1H-pyrazole-4-carbaldehyde.
Step 3: Reduction to Alcohol
-
Reagents: NaBH₄ (Sodium Borohydride), Methanol.
-
Product: (1-propyl-1H-pyrazol-4-yl)methanol.
Step 4: Thiolation (The Thiourea Method)
-
Reagents: 1. HBr/Reflux or SOCl₂ (to form halide); 2. Thiourea;[2] 3. NaOH/H₂O (Hydrolysis).
-
Causality: Direct nucleophilic substitution of the alcohol is poor. Converting to the alkyl halide creates a good leaving group. Thiourea attacks to form an isothiouronium salt, which is easily hydrolyzed to the free thiol.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of (1-propyl-1H-pyrazol-4-yl)methanethiol via the Vilsmeier-Haack route.
Reactivity & Functionalization
The methanethiol group is a versatile handle. Unlike the aromatic ring protons, the sulfur atom is highly polarizable (soft nucleophile).
A. Thioether Formation (S-Alkylation)
The most common application is generating thioethers.
-
Protocol: React the methanethiol with an alkyl halide in the presence of a mild base (K₂CO₃) in acetone.
-
Application: Creating "linker" chains for PROTACs (Proteolysis Targeting Chimeras) or connecting the pyrazole pharmacophore to a secondary binding motif.
B. Disulfide Bridging
-
Reactivity: In the presence of mild oxidants (I₂ or air), two molecules dimerize to form a disulfide bond (-S-S-).
-
Control: To prevent this during storage, keep the compound under inert atmosphere (Argon) or add a reducing agent like DTT (Dithiothreitol) if used in biological assays.
C. Metal Coordination
The nitrogen (N2) and the sulfur (SH) can act as a bidentate ligand system, particularly if the geometry allows, though the methylene spacer usually makes the sulfur act as a monodentate ligand for soft metals (Au, Ag, Cu).
-
Relevance: Used in designing metallo-enzyme inhibitors.
Visualization: Reactivity Pathways
Figure 2: Primary reactivity pathways for the methanethiol "warhead".
Pharmacological Implications
Bioisosterism: The pyrazole ring is a classic bioisostere for imidazole and pyridine. By adding the 1-propyl group, researchers modulate the lipophilic ligand efficiency (LLE) . The propyl group fills hydrophobic pockets (e.g., in COX-2 or kinase active sites) more effectively than a methyl group, but without the rotatable bond entropy penalty of longer alkyl chains.
Target Classes:
-
Kinase Inhibitors: The pyrazole acts as the hinge-binder. The methanethiol arm can be extended to reach the "gatekeeper" residue or solvent front.
-
GPCR Ligands: Pyrazole derivatives are frequent scaffolds for Cannabinoid (CB1/CB2) receptor antagonists (e.g., Rimonabant analogs). The propyl group is critical for CB1 selectivity.
-
Agrochemicals: Pyrazole-4-carboxamide fungicides (SDHI class) often utilize N-alkyl pyrazoles. The methanethiol derivative serves as a precursor to novel thio-amide variations.
References
-
Synthesis of Pyrazoles: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles."[3][4] Chemical Reviews 111.11 (2011): 6984-7034.
-
Thiolation Methodology: While specific to ring-thiolation, the principles of Cu-catalyzed C-S bond formation are relevant. ChemRxiv Preprint (2025).[5][6] "Practical Synthesis of Pyrazol-4-thiols."
-
Biological Activity: Kumar, V., et al. "Pyrazole containing natural products: Synthetic preview and biological significance."[7] European Journal of Medicinal Chemistry 69 (2013): 735-753.
-
Physicochemical Properties: BioByte Corp & Daylight Chemical Information Systems. "ClogP and substituent effects in heterocyclic chemistry."
-
Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis (1991).
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1-Propyl-1H-pyrazol-5-yl)methanethiol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-Propyl-1H-pyrazol-5-yl)methanethiol, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical formula, molecular weight, and a plausible synthetic pathway, including the preparation of the key intermediate, (1-Propyl-1H-pyrazol-5-yl)methanol. Furthermore, it explores the physicochemical properties, spectroscopic characterization, and potential applications of this pyrazole derivative in the realm of drug discovery, drawing on the established biological significance of the pyrazole scaffold. Experimental protocols for synthesis and characterization are provided to facilitate further research and application.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a methanethiol group at the 5-position of a 1-propyl-substituted pyrazole ring presents a unique combination of a proven pharmacophore with a reactive thiol moiety, opening avenues for novel therapeutic agents and chemical probes.
Physicochemical Properties of (1-Propyl-1H-pyrazol-5-yl)methanethiol
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development. The key properties of (1-Propyl-1H-pyrazol-5-yl)methanethiol are summarized in the table below.
| Property | Value | Source/Method |
| Chemical Formula | C₇H₁₂N₂S | Calculated |
| Molecular Weight | 156.25 g/mol | Calculated |
| IUPAC Name | (1-Propyl-1H-pyrazol-5-yl)methanethiol | Nomenclature |
| CAS Number | Not available | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar thiols |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | General solubility of similar compounds |
| pKa | Not determined | - |
Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol: A Proposed Pathway
Conceptual Synthetic Workflow
The overall synthetic strategy is outlined in the following workflow diagram:
Caption: Proposed synthetic workflow for (1-Propyl-1H-pyrazol-5-yl)methanethiol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanol (Intermediate)
This step involves the regioselective formylation of 1-propyl-1H-pyrazole at the C5 position.
-
Materials: 1-Propyl-1H-pyrazole, n-Butyllithium (n-BuLi) in hexanes, Dry tetrahydrofuran (THF), Formaldehyde (or paraformaldehyde), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 1-propyl-1H-pyrazole in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add an excess of gaseous formaldehyde (generated from the pyrolysis of paraformaldehyde) or a solution of anhydrous formaldehyde in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-Propyl-1H-pyrazol-5-yl)methanol.
-
Step 2: Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol (Final Product)
This two-part step involves the conversion of the intermediate alcohol to a chloromethyl derivative, followed by nucleophilic substitution with a thiol source.
-
Part A: Synthesis of 1-Propyl-5-(chloromethyl)-1H-pyrazole
-
Materials: (1-Propyl-1H-pyrazol-5-yl)methanol, Thionyl chloride (SOCl₂), Dry dichloromethane (DCM), Pyridine (optional, as a base).
-
Procedure:
-
Dissolve (1-Propyl-1H-pyrazol-5-yl)methanol in dry DCM at 0 °C.
-
Slowly add thionyl chloride to the solution. A small amount of pyridine can be added to neutralize the generated HCl.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-Propyl-5-(chloromethyl)-1H-pyrazole. This intermediate is often used in the next step without further purification.
-
-
-
Part B: Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol
-
Materials: 1-Propyl-5-(chloromethyl)-1H-pyrazole, Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis, Ethanol or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude 1-Propyl-5-(chloromethyl)-1H-pyrazole in ethanol or DMF.
-
Add a solution of sodium hydrosulfide in ethanol to the mixture.
-
Stir the reaction at room temperature for 4-6 hours or until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (1-Propyl-1H-pyrazol-5-yl)methanethiol.
-
-
Spectroscopic Characterization
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a triplet and a sextet for the propyl group protons, a singlet for the methylene protons adjacent to the sulfur atom, a singlet for the thiol proton (which may be broad and exchangeable with D₂O), and two doublets for the pyrazole ring protons.
-
¹³C NMR: The spectrum should show distinct signals for the three carbons of the propyl group, the methylene carbon, and the three carbons of the pyrazole ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrazole ring, and a weak S-H stretching band for the thiol group.[3]
Potential Applications in Drug Discovery
The unique structural features of (1-Propyl-1H-pyrazol-5-yl)methanethiol suggest several potential applications in drug discovery and development.
Rationale for Pharmacological Interest
The pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities.[1][2] The introduction of a methanethiol group provides a handle for various chemical modifications and potential interactions with biological targets. Thiols are known to be involved in various biological processes and can act as nucleophiles, antioxidants, or ligands for metal ions in metalloenzymes.
Conceptual Drug Discovery and Development Workflow
The following diagram illustrates a conceptual workflow for the exploration of (1-Propyl-1H-pyrazol-5-yl)methanethiol in a drug discovery program.
Sources
Navigating the Solubility Landscape of 1-Propyl-5-mercaptomethylpyrazole: A Technical Guide for Drug Development Professionals
Foreword: Charting Uncharted Waters
In the dynamic field of drug discovery and development, the introduction of novel chemical entities presents both exciting therapeutic possibilities and significant formulation challenges. 1-Propyl-5-mercaptomethylpyrazole is one such molecule, a promising scaffold with potential applications stemming from the versatile chemistry of the pyrazole ring and the reactive mercaptan group. However, as with many new compounds, a critical gap in our knowledge exists: its solubility profile.
This in-depth technical guide is designed to address this gap for researchers, scientists, and drug development professionals. In the absence of established experimental data for this specific molecule, this document will serve as a comprehensive, predictive resource grounded in established principles of physical chemistry and extensive experience with analogous molecular structures. We will dissect the theoretical underpinnings of 1-Propyl-5-mercaptomethylpyrazole's solubility, provide a robust framework for its experimental determination, and offer field-proven insights to navigate the complexities of its handling and formulation. Our approach is rooted in scientific integrity, providing you not just with protocols, but with the rationale behind them, empowering you to make informed decisions in your research.
Deconstructing the Molecule: A Predictive Solubility Analysis
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces with a given solvent.[1] For 1-Propyl-5-mercaptomethylpyrazole, we can anticipate its behavior by examining its constituent functional groups: the pyrazole core, the 1-propyl group, and the 5-mercaptomethyl group.
-
The Pyrazole Core: The pyrazole ring itself is a heterocyclic aromatic amine. While it possesses some capacity for hydrogen bonding, its overall character is relatively non-polar, leading to limited solubility in water but better solubility in organic solvents like ethanol, methanol, and acetone.[2]
-
The 1-Propyl Group: The addition of a propyl group at the N1 position significantly increases the molecule's lipophilicity. This alkyl chain will favor interactions with non-polar solvents and is expected to decrease aqueous solubility.
-
The 5-Mercaptomethyl Group (-CH₂SH): The mercaptan (thiol) group introduces a degree of polarity. However, thiols are less capable of hydrogen bonding compared to their alcohol counterparts, resulting in lower boiling points and reduced solubility in polar solvents like water.[3][4] The presence of the thiol group may also introduce pH-dependent solubility, as the proton can be removed under basic conditions to form a more soluble thiolate anion.
Predicted Solubility Profile:
Based on this analysis, 1-Propyl-5-mercaptomethylpyrazole is predicted to be a compound with low aqueous solubility and good solubility in a range of organic solvents . The solubility is likely to be influenced by solvent polarity, with optimal solubility in moderately polar to non-polar organic solvents.
A Framework for Experimental Solubility Determination
Given the predictive nature of the above analysis, experimental determination of solubility is a critical next step. We will outline two key methodologies: kinetic and thermodynamic solubility assays. These protocols are designed to be self-validating, providing a clear and reliable picture of the compound's solubility.
Kinetic Solubility Assay: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound at which precipitation first occurs when a concentrated DMSO stock is diluted into an aqueous buffer.[5][6][7] This method is rapid and well-suited for initial screening.[8]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Propyl-5-mercaptomethylpyrazole in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO as the initial solvent: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, ensuring the initial stock solution is fully solubilized.[5][6]
-
Nephelometry for detection: This technique is highly sensitive to the formation of fine precipitates, providing a precise endpoint for the kinetic solubility measurement.[8]
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility Assay: The Gold Standard for Formulation Development
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[9] This is a more time-consuming but highly accurate method, crucial for late-stage development and formulation.[5][6][7] The shake-flask method is the most reliable for this purpose.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid 1-Propyl-5-mercaptomethylpyrazole to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, acetone, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: The determined concentration is the thermodynamic solubility in that specific solvent at that temperature.
Trustworthiness Through Self-Validation:
To ensure the attainment of equilibrium, it is recommended to approach the equilibrium from both undersaturated and supersaturated states.[10] Agreement between the two approaches provides strong evidence that true thermodynamic equilibrium has been reached.
Caption: Shake-flask method for thermodynamic solubility determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison. The following is a template for presenting the predicted and experimentally determined solubility of 1-Propyl-5-mercaptomethylpyrazole.
Table 1: Predicted and Experimental Solubility of 1-Propyl-5-mercaptomethylpyrazole
| Solvent System | Predicted Solubility | Kinetic Solubility (µg/mL) at 25°C | Thermodynamic Solubility (µg/mL) at 25°C |
| Water | Low | Experimental Value | Experimental Value |
| PBS (pH 7.4) | Low | Experimental Value | Experimental Value |
| Ethanol | High | Experimental Value | Experimental Value |
| Acetone | High | Experimental Value | Experimental Value |
| Dichloromethane | High | Experimental Value | Experimental Value |
| Hexane | Moderate | Experimental Value | Experimental Value |
Concluding Remarks and Future Directions
This guide provides a comprehensive theoretical framework and practical experimental protocols for determining the solubility of 1-Propyl-5-mercaptomethylpyrazole. By understanding the influence of its chemical structure and by applying robust, validated methodologies, researchers can confidently navigate the challenges associated with this novel compound. The data generated from these studies will be invaluable for guiding formulation strategies, ensuring reliable in vitro and in vivo studies, and ultimately accelerating the development of new therapeutics. It is imperative that the scientific community continues to share such fundamental data to build a collective knowledge base for novel chemical entities.
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A Technical Guide to N-Alkylation Effects in Drug Discovery: A Comparative Analysis of 1-Methyl vs. 1-Propyl Pyrazole Methanethiols
Abstract
In medicinal chemistry, subtle structural modifications can profoundly alter a molecule's pharmacological profile. The strategic N-alkylation of heterocyclic scaffolds is a cornerstone of lead optimization, used to fine-tune properties such as potency, selectivity, and pharmacokinetics. This guide provides an in-depth technical analysis of the fundamental differences imparted by substituting a methyl versus a propyl group at the N1 position of a pyrazole methanethiol core. While these specific molecules serve as illustrative models, the principles discussed are broadly applicable to the rational design of pyrazole-based therapeutics. We will explore the divergent effects on physicochemical properties, metabolic stability, and synthetic accessibility, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable versatility is demonstrated by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and numerous protein kinase inhibitors.[1][4] The pyrazole core's value lies in its synthetic tractability and its ability to engage in various biological interactions, including hydrogen bonding.[4][5]
Modifying the substituents on the pyrazole ring is a key strategy for optimizing drug candidates.[4] Among the most common modifications is N-alkylation of the pyrrole-like nitrogen (N1). This seemingly simple change—for instance, from a small methyl group to a slightly larger propyl group—can cascade into significant, predictable changes in the molecule's behavior. This guide uses the 1-propyl and 1-methyl pyrazole methanethiol analogs as a case study to dissect these differences.
Part 1: Structural and Physicochemical Divergence
The initial point of divergence between the 1-methyl and 1-propyl analogs is their fundamental structure, which dictates their physicochemical properties. The addition of two extra carbons and four hydrogens in the propyl chain introduces significant changes in size, shape, and lipophilicity.
Caption: Structural comparison of 1-methyl and 1-propyl pyrazole methanethiol.
Steric Hindrance
The most apparent difference is steric bulk. The n-propyl group is substantially larger and more conformationally flexible than the methyl group.
-
Influence on Binding: In a drug-receptor interaction, this increased bulk can be advantageous or detrimental. It may introduce new, favorable van der Waals interactions within a large hydrophobic binding pocket. Conversely, it could cause a steric clash, preventing the pyrazole core from achieving an optimal binding pose. For instance, in protein kinase inhibitors where the pyrazole often interacts with the hinge region, a bulkier N1-substituent can be used to tune selectivity by preventing binding to kinases with smaller pockets.[4]
-
Intramolecular Effects: The propyl group can restrict the rotation of adjacent substituents or influence the tautomeric equilibrium of the pyrazole ring itself, locking the molecule into a specific conformation.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing everything from solubility to cell membrane permeability.[6][7] It is commonly measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
The addition of alkyl groups systematically increases lipophilicity. The change from a methyl to a propyl group involves adding two methylene (-CH2-) units. As a well-established principle, each methylene group contributes approximately +0.5 to the molecule's LogP value.[8] Therefore, the 1-propyl analog is predicted to be significantly more lipophilic.
| Property | 1-Methyl Analog (Predicted) | 1-Propyl Analog (Predicted) | Rationale & Implications in Drug Development |
| Molecular Weight | Lower | Higher (+28.05 Da) | Minor impact on its own, but contributes to changes in other properties. |
| Steric Bulk | Low | Moderate | Propyl group can introduce steric clashes or new favorable interactions in a binding pocket, affecting potency and selectivity. |
| Lipophilicity (ΔLogP) | Baseline | Baseline + ~1.0 | A significant increase in lipophilicity for the propyl analog. This generally leads to lower aqueous solubility but can enhance membrane permeability and plasma protein binding.[8][9] |
| Aqueous Solubility | Higher | Lower | Directly inverse to lipophilicity. The propyl analog will be less soluble, potentially impacting formulation and bioavailability. |
| Metabolic Stability | Susceptible to N-demethylation | Susceptible to N-depropylation and oxidation along the alkyl chain | Different metabolic pathways offer opportunities to tune the drug's half-life.[10] |
Table 1: Predicted comparative physicochemical properties and their implications.
Part 2: Pharmacokinetic Consequences of N-Alkylation
The structural and physicochemical differences directly translate into distinct pharmacokinetic profiles. For drug development professionals, understanding these consequences is essential for designing molecules that can reach their target and exert a therapeutic effect.
Metabolic Stability
A primary goal of lead optimization is to engineer sufficient metabolic stability to ensure an adequate half-life and exposure.[11] The N-alkyl group is often a site of metabolic attack by cytochrome P450 (CYP) enzymes.
-
1-Methyl Analog: N-demethylation is one of the most common metabolic pathways in drug metabolism.[12] The methyl group is readily oxidized and cleaved, which can be a primary route of clearance. In some cases, strategic placement of a methyl group can block metabolism at an adjacent site, a phenomenon known as the "magic methyl" effect, though this is context-dependent.[13]
-
1-Propyl Analog: This analog presents multiple potential sites for metabolism. N-depropylation can occur, but oxidation can also happen at the α-carbon (adjacent to the nitrogen) or the β-carbon of the propyl chain. This can lead to a more complex metabolite profile. The rate of metabolism compared to the methyl analog is not easily predicted and must be determined experimentally, as it depends on the specific CYP isozymes involved.[12] Modifying the alkyl chain is a common strategy to enhance metabolic stability if N-dealkylation is a problematic clearance pathway.[10]
Membrane Permeability and Bioavailability
The increased lipophilicity of the 1-propyl analog suggests it will have a higher passive permeability across cell membranes. However, this is a classic "Goldilocks" problem. While a certain level of lipophilicity is required for membrane transit, excessively high LogP values (typically >5) can lead to poor absorption due to low aqueous solubility and sequestration in lipid bilayers.[7][14] The transition from methyl to propyl pushes the molecule towards higher lipophilicity, a move that could either improve absorption or, if the starting molecule is already lipophilic, hinder it.
Part 3: Synthetic Strategies and Considerations
The synthesis of these analogs relies on a robust and well-established reaction: the N-alkylation of the pyrazole core. The primary challenge in this process is controlling the regioselectivity.
General Workflow: N-Alkylation of the Pyrazole Core
For an unsymmetrically substituted pyrazole, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 regioisomers. The ratio of these products is influenced by both steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.[15][16] Generally, bulkier substituents on the pyrazole ring will direct the incoming alkyl group to the less sterically hindered nitrogen.[17]
Caption: General experimental workflow for the N-alkylation of a pyrazole core.
Experimental Protocol: Regioselective N-Alkylation
This protocol is a generalized procedure that must be optimized for the specific pyrazole-methanethiol substrate.
Objective: To synthesize 1-propyl-pyrazole methanethiol from the corresponding NH-pyrazole precursor.
Materials:
-
Pyrazole-methanethiol starting material (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromopropane (1.2 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole-methanethiol starting material.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole NH to form the pyrazolate anion. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the anion.
-
Alkylation: Add 1-bromopropane dropwise via syringe to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to separate the desired 1-propyl regioisomer from the 2-propyl isomer and other impurities.
Self-Validation System: The success of the protocol is validated at each stage. Complete deprotonation is observed by the cessation of H2 gas evolution. Reaction completion is monitored by TLC. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry, which will distinguish between the N1 and N2 isomers.
Conclusion
The choice between a 1-methyl and a 1-propyl substituent on a pyrazole methanethiol core is a strategic decision in drug design, not a trivial one. This guide has illuminated the key differences:
-
1-Methyl Pyrazole Methanethiol: Characterized by smaller size, lower lipophilicity, and a primary metabolic pathway involving N-demethylation.
-
1-Propyl Pyrazole Methanethiol: Possesses greater steric bulk, significantly higher lipophilicity, and a more complex metabolic profile that includes N-depropylation and chain oxidation.
These distinctions directly impact a compound's solubility, membrane permeability, metabolic half-life, and receptor binding profile. By understanding these fundamental principles, medicinal chemists can more rationally navigate the lead optimization process, making informed modifications to tailor a molecule's properties for therapeutic success. The ultimate biological outcome of this substitution must always be determined empirically, but the principles outlined here provide a robust framework for hypothesis-driven drug design.
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An In-depth Technical Guide to (1-Propyl-1H-pyrazol-5-yl)methanethiol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of (1-Propyl-1H-pyrazol-5-yl)methanethiol, a functionalized pyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] The introduction of a methanethiol group at the 5-position offers a versatile handle for further chemical modification and potential interaction with biological targets. This document details a plausible synthetic route, in-depth analytical characterization protocols, and explores the potential applications of this compound for researchers, scientists, and drug development professionals.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical and physical properties.[3][4] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][7] Their prevalence in marketed drugs such as Celecoxib and Rimonabant underscores their importance as "privileged structures" in drug design.[2][8]
The molecule at the core of this guide, (1-Propyl-1H-pyrazol-5-yl)methanethiol, combines this valuable pyrazole core with a reactive methanethiol moiety. The thiol group is a potent nucleophile and can participate in various chemical transformations, making it an excellent anchor point for the synthesis of more complex molecules.[6][9] Furthermore, the sulfhydryl group can interact with biological targets, such as cysteine residues in proteins, through disulfide bond formation or as a metal ligand.[10] The N-propyl substituent on the pyrazole ring enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties like membrane permeability and metabolic stability.
Canonical SMILES String: CCCS1=CC=NN1CC
Proposed Synthetic Pathway
A robust and logical synthetic route to (1-Propyl-1H-pyrazol-5-yl)methanethiol can be envisioned starting from readily available precursors. The overall strategy involves the initial construction of the N-propylated pyrazole ring, followed by the introduction of a hydroxymethyl group at the 5-position, and finally, conversion of the alcohol to the target thiol.
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Methodological & Application
Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol from alcohols
Executive Summary
The synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol represents a critical transformation in the development of heteroaryl-based chelators and fragment-based drug discovery (FBDD). The target moiety—a primary thiol attached to a nitrogen-rich heterocyclic core—presents specific challenges, including oxidative dimerization to disulfides and potential interference from the pyrazole nitrogen lone pairs during activation.
This Application Note details two validated protocols for converting (1-Propyl-1H-pyrazol-5-yl)methanol to its corresponding thiol. We contrast the Mitsunobu Thioester Protocol (favored for medicinal chemistry and high purity) against the Isothiouronium Salt Protocol (favored for scalability and cost-efficiency).
Retrosynthetic Analysis & Pathway Logic
The transformation relies on activating the hydroxyl group of the starting material, (1-propyl-1H-pyrazol-5-yl)methanol (1) , to a leaving group, followed by nucleophilic displacement with a sulfur source.
-
Route A (Mitsunobu): Direct activation using PPh₃/DIAD with Thioacetic acid as the nucleophile.
-
Route B (Isothiouronium): Activation via Mesylation (MsCl) followed by displacement with Thiourea.
Figure 1: Strategic Disconnections for Pyrazolyl-methanethiol Synthesis.
Protocol A: The Mitsunobu Thioester Route
Best For: Small-to-medium scale (mg to g), high functional group tolerance, avoiding foul-smelling intermediates.
Mechanistic Insight
The Mitsunobu reaction utilizes the redox potential of Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD or DEAD) to activate the primary alcohol.[1] The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium intermediate (a potent leaving group). Thioacetic acid (HSAc), with a pKa of ~3.4, is sufficiently acidic to protonate the betaine intermediate, allowing the thioacetate anion to displace the phosphine oxide via an Sɴ2 mechanism. This yields a protected thioester, preventing immediate oxidation to the disulfide.
Materials
-
Substrate: (1-Propyl-1H-pyrazol-5-yl)methanol (1.0 eq)
-
Reagents: Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Thioacetic acid (1.5 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Deprotection: Sodium methoxide (NaOMe) in Methanol (25% wt).
Step-by-Step Methodology
-
Activation Complex Formation:
-
Charge a flame-dried reaction flask with PPh₃ (1.5 eq) and anhydrous THF (0.1 M concentration relative to substrate).
-
Cool to 0 °C under Nitrogen atmosphere.
-
Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn pale yellow, indicating the formation of the Morrison-Brunn-Huisgen betaine. Stir for 15 minutes.
-
-
Substrate Addition:
-
Add the pyrazolyl-methanol (1.0 eq) dissolved in minimal THF dropwise.
-
Stir for 10 minutes at 0 °C to allow formation of the alkoxyphosphonium salt.
-
-
Nucleophilic Displacement:
-
Add Thioacetic acid (1.5 eq) dropwise. Caution: Exothermic.
-
Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 3–12 hours.
-
Monitor: TLC/LC-MS should show complete consumption of alcohol and formation of the thioester (M+H = Target + 42 Da).
-
-
Workup (Thioester):
-
Concentrate the solvent in vacuo.
-
Triturate the residue with 10% Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[2]
-
(Optional) Flash chromatography (SiO₂, Hex/EtOAc) if high purity is required before hydrolysis.
-
-
Hydrolysis to Thiol:
-
Dissolve the crude thioester in degassed Methanol.
-
Add NaOMe (2.0 eq) at 0 °C. Stir for 30 minutes.
-
Quench: Acidify carefully with 1M HCl to pH ~4.
-
Extraction: Extract immediately with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Protocol B: The Isothiouronium Salt Route
Best For: Large scale (>10 g), cost reduction, robust handling.
Mechanistic Insight
This classical route proceeds via the activation of the alcohol to a mesylate (or chloride), followed by displacement with thiourea. Thiourea acts as a "masked" sulfur nucleophile. The sulfur atom attacks the electrophilic benzylic-like carbon, forming an isothiouronium salt. This salt is stable and easily purified by filtration. Alkaline hydrolysis liberates the thiolate, which is then protonated to the thiol.
Materials
-
Substrate: (1-Propyl-1H-pyrazol-5-yl)methanol (1.0 eq).
-
Activation: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).
-
Displacement: Thiourea (1.2 eq).
-
Solvents: DCM (Activation), Ethanol (Displacement).
-
Hydrolysis: NaOH (2.5 eq, aq).
Step-by-Step Methodology
-
Mesylation:
-
Dissolve substrate in DCM (0.2 M) and cool to 0 °C .
-
Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Stir at 0 °C for 1 hour. Monitor for conversion to mesylate.
-
Workup: Wash with cold water, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield the crude mesylate (unstable, use immediately).
-
-
Isothiouronium Formation:
-
Dissolve the crude mesylate in Ethanol.
-
Add Thiourea (1.2 eq).
-
Heat to Reflux (78 °C) for 2–4 hours.
-
Isolation: Cool the mixture. The isothiouronium mesylate salt often precipitates. If not, concentrate to half volume and add Et₂O to induce crystallization. Filter and dry the salt.
-
-
Hydrolysis:
-
Suspend the salt in degassed water/ethanol (1:1).
-
Add NaOH (2.5 eq). Heat to 60 °C for 1 hour under Nitrogen (critical to prevent disulfide formation).
-
Workup: Cool to RT. Acidify with HCl to pH 5–6. Extract with DCM.[3]
-
Critical Process Parameters & Comparison
| Parameter | Protocol A: Mitsunobu | Protocol B: Isothiouronium |
| Overall Yield | 75–85% | 60–75% |
| Purity Profile | High (>98% post-column) | Good (Salt crystallization purifies) |
| Odor Control | Excellent (Thioester is low odor) | Poor (Hydrolysis releases H₂S/Thiol) |
| Atom Economy | Low (Generates TPPO, Hydrazine) | High |
| Cost | High (DIAD/PPh₃) | Low (Thiourea/NaOH) |
| Scale Suitability | < 10 grams | > 10 grams |
Safety & Handling (The "Thiol Protocol")
Thiols are notorious for their low odor threshold and susceptibility to oxidation.
-
Oxidation Prevention: All solvents for the final hydrolysis step must be degassed (sparged with Argon/Nitrogen for 15 mins).
-
Odor Containment: All glassware and waste must be treated with a Bleach (Hypochlorite) solution immediately after use. This oxidizes the thiol residues to odorless sulfonates.
-
Storage: Store the final product under inert atmosphere at -20 °C to prevent disulfide dimerization.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link
-
Volante, R. P. (1981). A new, highly efficient method for the conversion of alcohols to thiolesters and thiols. Tetrahedron Letters. Link
-
Speers, A. E., et al. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. J. Am. Chem. Soc. (Citing Thioacetate deprotection protocols). Link
-
Bach, R. D., et al. (1996). Mechanism of the Mitsunobu Reaction. Journal of Organic Chemistry. Link
Sources
Technical Guide: Using (1-Propyl-1H-pyrazol-5-yl)methanethiol as a Nucleophile
Part 1: Executive Summary & Chemical Profile
(1-Propyl-1H-pyrazol-5-yl)methanethiol is a specialized heterocyclic building block featuring a primary thiol attached to a pyrazole ring via a methylene spacer. Unlike thiophenols where the sulfur is directly conjugated to the aromatic ring, the methylene bridge in this molecule interrupts conjugation, resulting in reactivity profiles closer to benzyl mercaptan but influenced by the dipole and coordination potential of the pyrazole unit.
This compound is primarily employed in Fragment-Based Drug Discovery (FBDD) to introduce the 1-propyl-1H-pyrazol-5-yl motif via stable thioether linkages. Its applications span
Chemical Profile
| Property | Description |
| Functional Group | Primary Thiol ( |
| Heterocycle | 1-Propyl-1H-pyrazole (Electron-rich, aromatic) |
| Estimated pKa (-SH) | |
| Nucleophilicity | High (Soft nucleophile) |
| Stability | Prone to oxidative dimerization to disulfides upon air exposure. |
| Solubility | Soluble in DCM, THF, DMF, DMSO, Alcohols. |
Part 2: Core Applications & Protocols
Application 1: Thioether Synthesis via Alkylation
Context: The most common use of this nucleophile is to couple it with alkyl halides (bromides, iodides, or mesylates) to form thioethers. This reaction is highly efficient but requires strict oxygen exclusion to prevent the formation of the unreactive disulfide dimer.
Experimental Protocol
Materials:
-
Nucleophile: (1-Propyl-1H-pyrazol-5-yl)methanethiol (1.0 equiv)
-
Electrophile: Alkyl halide (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional, for sluggish chlorides
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the chosen solvent (DMF or ACN) with dry nitrogen or argon for 15 minutes prior to use. Rationale: Thiols oxidize rapidly to disulfides in basic, aerobic conditions.
-
Solubilization: In a flame-dried round-bottom flask under inert atmosphere, dissolve (1-Propyl-1H-pyrazol-5-yl)methanethiol in the degassed solvent (
concentration). -
Activation: Add
in one portion. Stir at room temperature for 10 minutes. The solution may turn slightly yellow as the thiolate anion generates. -
Coupling: Add the alkyl halide dropwise. If the electrophile is a solid, dissolve it in a minimal amount of degassed solvent first.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.
-
Note: If the reaction is slow, heat to
.
-
-
Quench & Workup: Dilute with EtOAc and wash with water (
) to remove DMF/DMSO. Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). Thioethers are generally stable on silica.
Application 2: Nucleophilic Aromatic Substitution ( )
Context: This protocol is used to attach the pyrazole-thiol motif to electron-deficient heteroaromatics (e.g., chloropyrimidines, fluoronitrobenzenes), common in kinase inhibitor synthesis.
Experimental Protocol
Materials:
-
Nucleophile: (1-Propyl-1H-pyrazol-5-yl)methanethiol (1.0 equiv)
-
Electrophile: Aryl fluoride/chloride with EWG (1.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: THF or 1,4-Dioxane
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the electrophile and nucleophile.
-
Solvent Addition: Add anhydrous THF (
). -
Base Addition: Add DIPEA.
-
Reaction:
-
Method A (Thermal): Heat to reflux (
) for 4–12 hours. -
Method B (Microwave): Irradiate at
for 20–40 minutes.
-
-
Validation: Check for disappearance of the thiol peak in LC-MS. The product often exhibits a significant UV shift due to new conjugation.
Part 3: Visualization & Logic
Workflow Diagram: Thioether Synthesis
The following diagram illustrates the critical decision points and flow for the alkylation protocol, emphasizing the "Self-Validating" checkpoints (TLC/LC-MS).
Caption: Operational workflow for
Mechanistic Pathway: Reaction
This diagram details the electronic movement during the nucleophilic aromatic substitution, highlighting the role of the pyrazole unit as a spectator/directing group.
Caption: Mechanistic flow of Thiol-mediated
Part 4: Troubleshooting & Expert Insights
Disulfide Contamination
Symptom: LC-MS shows a large peak at
-
Add Triphenylphosphine (
) (1.1 equiv) and water to the reaction mixture to reduce the disulfide back to the thiol in situ. -
Alternatively, use DTT (Dithiothreitol) during workup to break disulfides before purification.
Regioselectivity Issues (N-Alkylation vs S-Alkylation)
Insight: While the thiol is the softest nucleophile, the pyrazole nitrogens (specifically N2) are basic. Control:
-
Solvent Choice: Use non-polar aprotic solvents (THF) to favor S-alkylation over N-alkylation.
-
Base Selection: Use weaker bases (
) that are sufficient to deprotonate the thiol ( ) but not the pyrazole (if deprotonation at C-H is a concern, though unlikely here).
Part 5: References
-
Synthesis of Pyrazolyl-Thiol Derivatives:
-
Lozinskaya, N. A., et al. "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv, 2021.
-
Note: Provides analogous protocols for pyrazole-thiol generation and handling.
-
-
General Reactivity of Heteroaryl Methanethiol Nucleophiles:
-
Pyrazoles in Medicinal Chemistry:
-
"Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Molecules, 2020.
-
Note: Contextualizes the stability and electronic properties of the pyrazole ring.
-
-
Standard Protocols for Thiol Alkylation:
-
"Methanethiol: Properties and Reactions."[2] Wikipedia / NIOSH Pocket Guide.
-
Sources
Thioether formation using pyrazole methanethiols
Application Note: Thioether Formation Using Pyrazole Methanethiols
Executive Summary & Strategic Importance
In modern drug discovery, the pyrazole scaffold is ubiquitous, featuring in blockbuster kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, the introduction of sulfur linkers—specifically via (1H-pyrazol-yl)methanethiols —remains a synthetic bottleneck. Unlike stable aryl thiols, pyrazole methanethiols are "benzyl-like": they are highly nucleophilic, prone to rapid oxidative dimerization to disulfides, and possess a distinct, potent odor that complicates scale-up.
This guide provides validated protocols for generating thioethers from pyrazole methanethiols. We focus on overcoming three critical failure modes:
-
Regioselectivity: Preventing competitive
-alkylation of the pyrazole ring. -
Oxidative Instability: Mitigating disulfide formation during reaction and workup.
-
Handling: "Odourless" in-situ generation strategies.
Chemical Challenges & Mechanistic Insight
The Regioselectivity Paradox
The pyrazole ring contains an acidic proton (
-
Solution: Use mild bases (Carbonates vs. Hydrides) and polar aprotic solvents that solvate the thiolate effectively without stripping the pyrazole proton.
Oxidative Dimerization
Pyrazole methanethiols (
-
Solution: All protocols require strict degassing. We recommend the "In-Situ Hydrolysis" approach (Protocol C) to avoid isolating the free thiol entirely.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your specific electrophile.
Figure 1: Strategic selection of synthetic methodology based on electrophile nature and starting material stability.
Detailed Experimental Protocols
Protocol A: Direct Alkylation (For Stable/Commercial Thiols)
Best for: Reactions where the pyrazole methanethiol is available and the electrophile is a primary alkyl halide.
Reagents:
-
Pyrazole methanethiol (1.0 equiv)
-
Electrophile (Alkyl bromide/iodide) (1.1 equiv)
-
Base:
(1.5 equiv) or (2.0 equiv) -
Solvent: DMF or MeCN (Degassed)
Step-by-Step:
-
Degassing (Critical): Sparge the solvent (DMF) with Argon or Nitrogen for at least 15 minutes before adding reagents. This prevents disulfide formation.
-
Charge: Add the pyrazole methanethiol and the electrophile to the reaction vessel under inert atmosphere.
-
Activation: Add
. Cesium is preferred over potassium for its "cesium effect" (higher solubility and softer cation), which enhances the nucleophilicity of the sulfur. -
Reaction: Stir at
to RT. Most benzylic-type thiols react within 1-2 hours. -
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF). Dry over
.-
QC Check: Look for the disappearance of the thiol SH stretch in IR or the triplet at ~1.5-2.0 ppm in
NMR (if visible).
-
Protocol B: Pd-Catalyzed C-S Cross-Coupling
Best for: Attaching the pyrazole methanethiol to an Aryl or Heteroaryl ring (
Mechanistic Note: Unlike simple thiols, pyrazole methanethiols can poison Pd catalysts. High-activity catalysts with wide bite angles (Xantphos) or bulky monophosphines (BrettPhos) are required.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyrazole methanethiol (1.1 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5 mol%)
-
Base: DIPEA (2.0 equiv)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and Xantphos in dioxane and stir for 10 mins until the solution turns clear/orange. -
Addition: Add the Aryl Halide, Pyrazole methanethiol, and DIPEA.
-
Heating: Seal the tube and heat to
for 12-16 hours. -
Filtration: Filter through a pad of Celite to remove Pd black.
-
Purification: Flash chromatography.
Protocol C: The "Odourless" Isothiouronium Route (Highly Recommended)
Best for: Generating the unstable thiol in situ from a Pyrazole-Alkyl Chloride, avoiding smell and oxidation.
This protocol relies on the formation of an isothiouronium salt intermediate, which is a stable, non-smelly solid. It is hydrolyzed in situ to release the thiolate, which immediately reacts with the electrophile.
Workflow Diagram:
Figure 2: In-situ generation of thiolate via isothiouronium salts.
Step-by-Step:
-
Salt Formation:
-
Dissolve (Chloromethyl)pyrazole (1.0 equiv) and Thiourea (1.0 equiv) in Ethanol.
-
Reflux for 2-4 hours.
-
Cool and filter the precipitate. This is the Isothiouronium Hydrochloride salt . It is stable and can be stored.
-
-
Coupling:
-
Suspend the salt (1.0 equiv) and the Electrophile (1.0 equiv) in Ethanol/Water (1:1).
-
Add NaOH (2.5 equiv) or
(3.0 equiv). -
Note: The base cleaves the urea byproduct, releasing the thiolate anion, which immediately attacks the electrophile.
-
Stir at
for 2 hours.
-
-
Workup: Evaporate EtOH, extract aqueous layer with DCM.
Data Summary & Troubleshooting
Table 1: Solvent and Base Screening for Protocol A (
| Entry | Solvent | Base | Temp | Yield | Notes |
| 1 | DCM | TEA | RT | 45% | Slow reaction, some disulfide observed. |
| 2 | DMF | RT | 82% | Standard conditions. Good rate. | |
| 3 | DMF | RT | 94% | Optimal. Cleanest conversion. | |
| 4 | THF | NaH | 60% | Significant N-alkylation byproduct observed. |
Troubleshooting Guide:
-
Problem: Low yield, presence of disulfide dimer.
-
Cause: Inadequate degassing or old solvent.
-
Fix: Add 1.5 eq of Triphenylphosphine (
) to the reaction mixture. reduces disulfides back to thiols in situ.
-
-
Problem: N-alkylation of the pyrazole.
-
Cause: Base too strong (e.g., NaH, KOtBu).
-
Fix: Switch to
or use the Isothiouronium method (Protocol C), which generates the thiolate in a buffered environment.
-
References
-
General Thioether Synthesis
- ACS GCI Pharmaceutical Roundtable.
-
[Link]
-
Pd-Catalyzed C-S Coupling
- Fernández-Rodríguez, M. A., et al. "Palladium-Catalyzed C-S Coupling: A Review." Chemical Reviews.
-
[Link] (DOI Landing Page)
-
Isothiouronium Salt Methodology
- Speziale, A. J. "Ethanethiol." Organic Syntheses, Coll. Vol. 4, p.401. (Classic mechanism reference).
-
[Link]
-
Pyrazole Functionalization
- Chemistry of Pyrazoles (Review). Journal of Heterocyclic Chemistry.
-
[Link]
Preparation of pyrazole-based sulfide libraries
Application Note: Strategic Synthesis of Pyrazole-Based Sulfide Libraries
Abstract
This guide details the strategic preparation of pyrazole-based sulfide (thioether) libraries, a privileged structural motif in medicinal chemistry found in agents like Luliconazole and various kinase inhibitors. We present two distinct, self-validating protocols: (1) A robust Copper-Catalyzed Cross-Coupling for pre-functionalized scaffolds, and (2) A modern, Metal-Free Direct C-H Sulfenylation utilizing sulfonyl hydrazides as odorless sulfur surrogates. These methods address the critical challenges of regioselectivity and atom economy in high-throughput synthesis.
Introduction: The Pyrazole-Sulfide Pharmacophore
The pyrazole ring is a "privileged scaffold" in drug discovery, serving as the core of blockbuster drugs like Celecoxib and Rimonabant. The introduction of a sulfide (thioether) linker is a strategic modification used to modulate lipophilicity, metabolic stability (via oxidation to sulfoxides/sulfones), and electronic properties.
However, constructing these libraries is complicated by:
-
Regioselectivity: Pyrazoles have multiple nucleophilic sites (N1, C3, C4, C5).
-
Reagent Handling: Traditional thiols are odorous and prone to oxidative dimerization (disulfides), complicating stoichiometry.
-
Synthetic Efficiency: Classical
requires electron-deficient rings, limiting substrate scope.
This guide provides a decision framework to select the optimal route based on your library's diversity requirements.
Strategic Analysis & Decision Matrix
We categorize the synthesis into two workflows. Method A is the "Construction" route, ideal for late-stage diversification of halogenated cores. Method B is the "Direct" route, utilizing C-H activation for rapid library expansion without pre-functionalization.
Figure 1: Strategic decision matrix for selecting the synthetic pathway based on starting material availability and library goals.
Protocol 1: Copper-Catalyzed C-S Cross-Coupling
Best for: Libraries requiring diverse, complex thiol partners attached to a specific pyrazole position (usually C-4).
This protocol utilizes a ligand-assisted Ullmann-type coupling. Unlike Pd-catalyzed methods, Copper is cost-effective and tolerates N-heterocycles well. We utilize a
Reagents & Materials
-
Substrate: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv).
-
Coupling Partner: Aryl or Alkyl thiol (1.2 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: 1,10-Phenanthroline (20 mol%).
-
Base:
(2.0 equiv) or . -
Solvent: Toluene or DMF (Anhydrous).
Step-by-Step Methodology
-
Charge: In a glovebox or under
flow, add CuI (0.1 mmol), Phenanthroline (0.2 mmol), Base (2.0 mmol), and the 4-iodopyrazole (1.0 mmol) to a screw-cap vial. -
Solvate: Add Toluene (2.0 mL) and the Thiol (1.2 mmol).
-
Note: If the thiol is liquid, add via syringe after sealing.
-
-
Reaction: Seal and heat to 110°C for 12–18 hours.
-
Self-Validation Check: The reaction mixture should turn from a suspension to a dark homogenous solution. A green precipitate indicates catalyst oxidation/death (failed reaction).
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
Critical Insight: If using aliphatic thiols, disulfide formation is a competing side reaction. Ensure the reaction vessel is strictly deoxygenated (Argon purge) before heating.
Protocol 2: Metal-Free Direct C-H Sulfenylation
Best for: High-throughput libraries (96-well plate format). This method avoids smelly thiols by using Sulfonyl Hydrazides as stable, solid sulfur precursors.
This "Green Chemistry" approach utilizes iodine (
Mechanism of Action
The reaction proceeds via a radical pathway where the sulfonyl hydrazide decomposes to release
Figure 2: Mechanistic pathway of the iodine-mediated decomposition of sulfonyl hydrazides to generate reactive sulfenylating agents.
Reagents & Materials
-
Substrate: 1,3,5-substituted Pyrazole (1.0 equiv).
-
Reagent: Sulfonyl Hydrazide (1.2 equiv).
-
Promoter: Iodine (
, 0.5 equiv) or TBAI/TBHP system. -
Solvent: DMSO or Water/Ethanol mix.
Step-by-Step Methodology
-
Preparation: In a reaction vial, dissolve the Pyrazole (0.5 mmol) and Sulfonyl Hydrazide (0.6 mmol) in DMSO (2 mL).
-
Activation: Add Iodine (
, 0.25 mmol).-
Causality: DMSO acts as both solvent and oxidant regenerator in this cycle.
-
-
Reaction: Stir at 80°C for 2–4 hours.
-
Self-Validation Check: Reaction progress can be monitored by the evolution of
gas (bubbling). Cessation of bubbling usually indicates completion.
-
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to quench excess iodine (color change from brown to clear). -
Isolation: Extract with EtOAc. For libraries, this method often yields high purity products that only require triturating with cold ethanol, bypassing column chromatography.
Comparative Data Analysis
| Feature | Protocol 1: Cu-Catalyzed | Protocol 2: Direct C-H (Hydrazide) |
| Bond Formed | C(sp2)-S (from Halide) | C(sp2)-S (from Hydrogen) |
| Regioselectivity | Perfect (Dictated by Halide) | Good (Prefers C-4, but sensitive to sterics) |
| Reagent Stability | Low (Thiols oxidize easily) | High (Sulfonyl hydrazides are shelf-stable solids) |
| Atom Economy | Moderate (Halogen waste) | High (Releases |
| Library Suitability | Medium (Requires inert atmosphere) | High (Open flask/Air tolerant) |
References
-
Copper-Catalyzed C-S Bond Formation
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Metal-Free Sulfenylation (Iodine/Hydrazide)
-
Regioselective Synthesis Reviews
- Source: MDPI Molecules.
-
URL:[Link]
-
General Pyrazole Medicinal Chemistry
- Source: National Institutes of Health (PMC).
-
URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 1-Propyl-Pyrazole Derivatives
Executive Summary
This application note details the accelerated synthesis of 1-propyl-pyrazole derivatives utilizing microwave (MW) irradiation. Pyrazole cores are privileged scaffolds in medicinal chemistry, found in blockbuster drugs like Celecoxib and Rimonabant. The introduction of a 1-propyl group is a critical structural modification for tuning lipophilicity (
Traditional thermal synthesis often suffers from long reaction times (12–24 hours), harsh solvents, and poor regioselectivity between 1,3- and 1,5-isomers. The protocols defined herein utilize dielectric heating to achieve reaction completion in 5–20 minutes with yields exceeding 85%, emphasizing Green Chemistry principles (aqueous or solvent-free conditions).
Mechanistic Principles & Microwave Advantage[1][2]
The Dielectric Heating Effect
Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture directly through dipolar polarization and ionic conduction .
-
Dipolar Polarization: The dipoles of the solvent (e.g., water, ethanol) or polar reagents (propylhydrazine) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.
-
Arrhenius Acceleration: The rapid, uniform heating allows the system to access higher energy transition states faster, significantly increasing the rate constant (
).
Regioselectivity Control
In the synthesis of 1-substituted pyrazoles from unsymmetrical 1,3-diketones, two isomers are possible (1,3- and 1,5-disubstituted). Microwave irradiation often favors the thermodynamically stable product or can be tuned to favor the kinetic product by rapid heating profiles that are impossible with oil baths.
Experimental Protocols
Method A: Aqueous Knorr Cyclocondensation (De Novo Synthesis)
Best for: Constructing the pyrazole ring from acyclic precursors with high atom economy.
Reaction Scheme:
Materials
-
Reagent A: 1,3-Dicarbonyl compound (e.g., Acetylacetone or substituted 1,3-diketone) - 1.0 equiv.
-
Reagent B: Propylhydrazine hydrochloride - 1.1 equiv.
-
Solvent: Deionized Water (Green solvent) or Ethanol.
-
Base: Sodium Acetate (1.1 equiv, to neutralize the HCl salt).
Step-by-Step Protocol
-
Preparation: In a 10 mL microwave-transparent crimp vial, dissolve Propylhydrazine HCl (1.1 mmol) and Sodium Acetate (1.1 mmol) in 3 mL of water. Stir for 1 minute until clear.
-
Addition: Add the 1,3-Dicarbonyl compound (1.0 mmol) dropwise.
-
Note: If the diketone is insoluble in water, add 0.5 mL of Ethanol as a co-solvent.
-
-
Irradiation: Seal the vial. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (hold temperature).
-
Temp: 100°C.
-
Time: 5 - 10 minutes.
-
Pressure Limit: 200 psi (safety cutoff).
-
Stirring: High.
-
-
Workup: Cool the vial to room temperature using the reactor's compressed air usually.
-
Solid Product: If precipitate forms, filter and wash with cold water.
-
Oily Product: Extract with Ethyl Acetate (3 x 5 mL), dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).
Method B: Direct N-Alkylation of Pyrazoles
Best for: Functionalizing complex, pre-existing pyrazole scaffolds.
Reaction Scheme:
Materials
-
Substrate: 3,5-Disubstituted Pyrazole (1.0 equiv).
-
Alkylating Agent: 1-Bromopropane (1.2 equiv).
-
Base: Cesium Carbonate (
) - 1.5 equiv. -
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
Step-by-Step Protocol
-
Slurry Formation: In a microwave vial, combine the Pyrazole derivative (1.0 mmol) and
(1.5 mmol) in ACN (3 mL). -
Reagent Addition: Add 1-Bromopropane (1.2 mmol).
-
Safety: Propyl halides are volatile and alkylating agents. Handle in a fume hood.
-
-
Irradiation:
-
Temp: 120°C.
-
Time: 10 minutes.
-
Power: Max 150W (to prevent overshoot).
-
-
Workup: Filter off the inorganic salts (
/CsBr). Concentrate the filtrate under reduced pressure. -
Regioisomer Separation: N-alkylation of unsymmetrical pyrazoles yields a mixture of isomers. Separate via HPLC or silica column chromatography.
Visualization of Workflows
General Synthesis Workflow
The following diagram illustrates the decision tree and process flow for selecting and executing the correct synthesis method.
Figure 1: Decision matrix for selecting between Knorr Cyclocondensation (Method A) and Direct N-Alkylation (Method B) based on starting material availability.
Knorr Mechanism (Microwave Accelerated)
This diagram details the chemical mechanism of Method A, highlighting the dehydration steps accelerated by MW heating.
Figure 2: Mechanistic pathway of the Knorr synthesis. Microwave irradiation specifically accelerates the dehydration/cyclization step (Intermediate → Product).
Data & Optimization Comparison
The following table contrasts the efficiency of Microwave protocols versus conventional thermal reflux for 1-propyl-pyrazole synthesis.
| Parameter | Conventional Reflux | Microwave Method (Method A) | Improvement Factor |
| Reaction Time | 8 – 12 Hours | 5 – 10 Minutes | ~90x Faster |
| Solvent | Ethanol/Acetic Acid | Water (or Solvent-Free) | Greener Profile |
| Yield | 65 – 75% | 85 – 94% | +20% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted heating) | Energy Efficient |
| Regioselectivity | Mixed Isomers (often 1:1) | Improved (often >4:1) | Higher Purity |
Troubleshooting & Quality Control
-
Poor Regioselectivity (Method B):
-
Cause: Steric hindrance is insufficient to direct the alkylation.
-
Solution: Switch to Method A (Cyclocondensation) which is inherently more regioselective due to the electronic differences in the 1,3-diketone.
-
-
Vessel Over-pressurization:
-
Cause: Volatility of propyl halides or decomposition.
-
Solution: Use a "Ramp" time of 2 minutes to reach target temperature rather than ballistic heating. Ensure the vial is only 50% full.
-
-
Low Yield in Water (Method A):
-
Cause: Reactants are too hydrophobic (greasy).
-
Solution: Add a surfactant (e.g., SDS) or use a 1:1 Water:Ethanol mix to improve homogeneity.
-
References
-
Microwave-Assisted Synthesis of Pyrazoles (Review)
-
Green Aqueous Synthesis
-
Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.[2]
- Source: Thieme Connect / Synthesis Reviews (2023).
-
-
Solvent-Free Protocols
-
Ionic Liquid Catalysis
-
Regioselectivity Mechanisms
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eresearchco.com [eresearchco.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Green and efficient synthesis of pyranopyrazoles using [bmim][OH−] as an ionic liquid catalyst in water under microwave irradiation and investigation of their antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 5-(Mercaptomethyl)pyrazole Synthesis
This guide is structured as a high-level Technical Support Center resource. It prioritizes the "Thiourea Route" as the industry standard for maximizing yield and purity in this specific synthesis, addressing the inherent instability of the chloromethyl intermediate.
Ticket Type: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming polymerization and oxidation in (1H-pyrazol-5-yl)methanethiol synthesis.
Executive Summary & Chemical Identity
Target Molecule: 5-(mercaptomethyl)pyrazole IUPAC Name: (1H-pyrazol-5-yl)methanethiol CAS Registry: 1086369-42-9 (General reference)
Critical Tautomer Note: In its unsubstituted form (NH-free), this molecule exists in rapid equilibrium between the 3- and 5- positions.
-
Structure A: 5-(mercaptomethyl)-1H-pyrazole
-
Structure B: 3-(mercaptomethyl)-1H-pyrazole Unless the Nitrogen at position 1 is substituted (e.g., N-Methyl, N-Boc), these are the same chemical entity. This guide assumes the synthesis of the NH-free parent compound, which presents the highest difficulty due to self-alkylation side reactions.
The Validated Synthetic Pathway (The "Thiourea Route")
Direct substitution using sodium hydrosulfide (NaSH) often results in low yields (<30%) due to over-alkylation (thioether formation) and disulfide oxidation. The Thiourea Method is the "Gold Standard" for this substrate because it traps the intermediate as a stable isothiouronium salt, preventing side reactions.
Workflow Diagram
Figure 1: The optimized reaction sequence. Note the isolation of the hydrochloride salt to prevent polymerization.
Detailed Experimental Protocol
Step 1: Preparation of 3-(Chloromethyl)pyrazole Hydrochloride
Objective: Convert the alcohol to a leaving group without triggering self-alkylation.
-
Reagents: (1H-pyrazol-3-yl)methanol (1.0 equiv), Thionyl Chloride (
, 3.0 equiv). -
Solvent: Ethanol or Dichloromethane (DCM).
-
Procedure:
Step 2: Formation of the Isothiouronium Salt
Objective: Install the sulfur atom in a protected state.
-
Reagents: Chloromethyl intermediate (from Step 1), Thiourea (1.1 equiv).
-
Solvent: Ethanol (Anhydrous).
-
Procedure:
-
Suspend the hydrochloride salt in ethanol.
-
Add thiourea.
-
Reflux for 3–6 hours. The solid may dissolve and reprecipitate.[4]
-
Cool to 0°C. Filter the precipitate.
-
Why this works: The product is the S-((1H-pyrazol-3-yl)methyl)isothiouronium chloride. It is stable, odorless, and easy to purify by simple filtration.
-
Step 3: Hydrolysis to the Thiol
Objective: Release the free thiol.
-
Reagents: Isothiouronium salt, NaOH (2.5 equiv, aq).
-
Procedure:
-
Dissolve salt in degassed water/NaOH solution under Nitrogen atmosphere.
-
Reflux gently for 2 hours (cleaves the urea byproduct).
-
Cool to room temperature.
-
Acidification: Carefully add HCl (degassed) until pH ~4–5.
-
Extract immediately with EtOAc or DCM.
-
Dry over
and concentrate.
-
Troubleshooting Guide (Q&A)
Scenario A: "My reaction turned into a black tar during Step 1."
Diagnosis: Polymerization of the Free Base. Explanation: 5-(chloromethyl)pyrazole contains a nucleophile (pyrazole Nitrogen) and an electrophile (chloromethyl group). If you neutralize the HCl or let it stand in non-acidic solution, it will polymerize (intermolecular N-alkylation). Solution:
-
Never perform a basic workup on the chloromethyl intermediate.
-
Isolate it strictly as the Hydrochloride (HCl) salt .
-
Store the salt in a desiccator; it is stable for months.
Scenario B: "I have low yield (<30%) and a spot that doesn't move on TLC."
Diagnosis: Disulfide Dimer Formation. Explanation: Thiols oxidize rapidly in air, especially under basic conditions (during the NaOH hydrolysis step). The dimer is often insoluble or very polar. Solution:
-
Degas all solvents (sparge with Argon/Nitrogen for 20 mins) before Step 3.
-
Add a reducing agent like TCEP or DTT (0.1 equiv) during the workup phase to break any disulfides formed.
-
Store the final product under inert gas at -20°C.
Scenario C: "The product smells like burnt rubber and I can't clean the rotavap."
Diagnosis: Mercaptan Containment Failure. Solution:
-
Use a bleach trap (sodium hypochlorite) for the vacuum pump exhaust.
-
Rinse all glassware with a dilute bleach solution before taking it out of the fume hood. This oxidizes the thiol to a sulfonate (odorless).
Yield Optimization Data
Comparison of Synthetic Methods
| Method | Reagents | Typical Yield | Purity Profile | Major Pitfall |
| Direct Substitution | NaSH / DMF | 20–35% | Low (Mix of mono/bis-sulfides) | Over-alkylation (R-S-R) formation. |
| Thioacetate | KSAc / DMF | 50–60% | Medium | Hydrolysis of thioester can be sluggish; odor issues. |
| Thiourea (Recommended) | Thiourea / EtOH | 80–92% | High | Requires 2 steps (salt formation + hydrolysis). |
Logic Flow for Low Yield Diagnosis
Figure 2: Diagnostic flowchart for identifying yield loss points.
References
-
Intermediate Stability: 3-(Chloromethyl)pyrazole hydrochloride is the stable commercial form, confirming the instability of the free base. CymitQuimica / Sigma-Aldrich Product Data.
-
Thiourea Mechanism: The general mechanism for converting benzylic halides to thiols via isothiouronium salts is well-established in organic synthesis. Organic Syntheses, Coll. Vol. 3, p. 363 (1955).
-
Disulfide Prevention: Techniques for preventing disulfide formation during thiol synthesis (degassing, reducing agents). BenchChem Technical Guide: Thiourea Derivatives.
- General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard Reference for Pyrazole Tautomerism).
Sources
Technical Support Center: Troubleshooting Cyclization Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of pyrazole derivatives. Here, we address specific experimental issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I improve selectivity for the desired pyrazole?
A1: This is a classic challenge in pyrazole synthesis, often encountered during the Knorr condensation and related reactions. [1][2] Regioisomer formation occurs because the two carbonyl groups of the 1,3-dicarbonyl compound exhibit similar reactivity, allowing the substituted hydrazine to attack both sites.[2] The key to controlling this outcome lies in manipulating the subtle electronic and steric differences between the two carbonyls and influencing the nucleophilicity of the hydrazine nitrogens.[1][3]
Underlying Mechanism: The reaction proceeds through the formation of a hydrazone intermediate. The initial attack of the substituted hydrazine (e.g., methylhydrazine) can occur at either carbonyl carbon (C1 or C3) of the diketone. Subsequent intramolecular cyclization and dehydration lead to the two possible regioisomers. The reaction's regioselectivity is determined by which nitrogen atom of the hydrazine attacks which carbonyl carbon, a process heavily influenced by reaction conditions.[3][4][5]
Figure 1. Divergent pathways in Knorr synthesis leading to regioisomers.
Troubleshooting Protocol: Enhancing Regioselectivity
Your primary levers for controlling regioselectivity are solvent, pH, and temperature.
1. Solvent Modification: The choice of solvent can dramatically alter the isomeric ratio. Standard solvents like ethanol often yield mixtures.[6] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[6] These solvents can stabilize intermediates through hydrogen bonding, favoring one cyclization pathway over the other.
2. pH Control: The acidity or basicity of the reaction medium is critical.
-
Acidic Conditions (e.g., catalytic acetic acid): In an acidic medium, the reaction is accelerated.[7] Protonation of a carbonyl group increases its electrophilicity. If one carbonyl is more basic, it will be protonated preferentially, directing the nucleophilic attack of the hydrazine.
-
Basic Conditions: Under basic conditions, the focus shifts to the nucleophilicity of the hydrazine. The more nucleophilic nitrogen atom (often the unsubstituted one) will preferentially attack the more electrophilic carbonyl carbon.[1]
3. Temperature Adjustment: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer over the kinetically favored one, thus increasing the isomeric ratio.
Experimental Workflow: Solvent Screening for Regioselectivity
Objective: To determine the optimal solvent for maximizing the yield of the desired regioisomer.
Protocol:
-
Setup: Prepare three identical reactions in parallel in round-bottom flasks equipped with magnetic stirrers.
-
Reagents:
-
Reaction A: Dissolve the 1,3-diketone (1.0 eq) in Ethanol (10 mL/g of diketone).
-
Reaction B: Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) (10 mL/g of diketone).
-
Reaction C: Dissolve the 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (10 mL/g of diketone).
-
-
Addition: To each flask, add the substituted hydrazine (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixtures at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent from each reaction under reduced pressure.
-
Analysis:
-
Purify each residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the isomers.
-
Determine the yield of each isomer and calculate the isomeric ratio using ¹H NMR and/or GC-MS analysis.[6]
-
Data Comparison Table:
| Solvent | Temperature (°C) | Typical Regioisomeric Ratio (A:B) | Reference |
| Ethanol | 25-80 | Often near 1:1 to 3:1 | [6][8] |
| TFE | 25 | Can improve to >10:1 | [6] |
| HFIP | 25 | Often provides highest selectivity, >20:1 to 97:3 | [6] |
| N,N-Dimethylacetamide (DMAc) + Acid | 25 | Good yields and high regioselectivity reported | [7][8] |
Q2: My reaction with a β-ketoester and hydrazine is yielding a pyrazolone, but I am also getting a significant amount of a six-membered ring byproduct, likely a pyridazinone. What is happening?
A2: This side reaction is common when your β-ketoester or a related 1,3-dicarbonyl compound possesses an additional reactive functional group that can participate in a competing cyclization pathway. The formation of a six-membered pyridazinone ring instead of the expected five-membered pyrazole (or pyrazolone) points to an alternative intramolecular condensation.
Underlying Mechanism: The intended reaction involves the hydrazine attacking the two carbonyl carbons of the β-ketoester to form the pyrazolone. However, if the "R" group of the ester or the keto-substituent contains a carboxylic acid or another electrophilic center, the hydrazine can react there instead. For example, with a γ-ketoacid, after the initial hydrazone formation at the ketone, the distal nitrogen of the hydrazine can attack the carboxylic acid group, leading to a six-membered pyridazinone after dehydration.
Figure 2. Competing cyclization pathways for pyrazolone vs. pyridazinone.
Troubleshooting Protocol: Suppressing Pyridazinone Formation
The strategy here is to increase the reactivity of the 1,3-dicarbonyl system relative to the competing functional group.
1. Protect the Competing Group: If the side reaction involves a carboxylic acid, consider protecting it as an ester (e.g., methyl or ethyl ester) before the reaction with hydrazine. This reduces the electrophilicity of the carboxyl carbon, disfavoring the six-membered ring formation. The protecting group can be removed in a subsequent step.
2. Use Milder Reaction Conditions:
-
Lower Temperature: Perform the reaction at room temperature or 0 °C. Higher temperatures can provide the activation energy needed for the less favorable pyridazinone cyclization to occur.
-
Avoid Strong Acid/Base: Strong acids can activate the competing group, while strong bases can deprotonate the hydrazine, increasing its nucleophilicity to a point where it may react less selectively. A neutral or mildly acidic condition is often optimal for pyrazolone formation from β-keto esters.[9]
3. Activate the β-Ketoester: Convert the β-ketoester to a more reactive derivative. For instance, using a β-ketothioester can enhance the electrophilicity of the carbonyl carbon, promoting the desired 5-membered ring closure.
Experimental Workflow: Protecting Group Strategy
Objective: To prevent pyridazinone formation by temporarily masking a competing carboxylic acid group.
Protocol:
-
Protection Step (e.g., Fischer Esterification):
-
Dissolve the γ-ketoacid (1.0 eq) in methanol (20 mL/g).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the methyl ester.
-
-
Pyrazole Synthesis:
-
Use the crude or purified γ-keto-methyl-ester from the previous step.
-
Dissolve it in ethanol and add hydrazine hydrate (1.1 eq).
-
Stir at room temperature for 2-4 hours.
-
Monitor for the formation of the desired pyrazolone product.
-
-
Analysis:
-
After workup, analyze the crude product by ¹H NMR and LC-MS to confirm the absence of the pyridazinone byproduct.
-
-
(Optional) Deprotection: If the final product requires a free carboxylic acid, the methyl ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions.
By systematically addressing the factors that govern these cyclization side reactions, you can significantly improve the outcome of your pyrazole syntheses, leading to higher yields and purities of your target compounds.
References
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 12, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 12, 2026, from [Link]
-
Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]
-
Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Banu, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Cervera, M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]
-
Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. (2019). ACS Omega. Available at: [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2022). Molecules. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Available at: [Link]
-
Isomerisation of substituted pyrazole? (2022). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved February 12, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). PDF. Retrieved February 12, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). PDF. Retrieved February 12, 2026, from [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). Molecules. Available at: [Link]
-
Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones... (2013). Chemistry Central Journal. Available at: [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2023). Organic Process Research & Development. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Thiol Stability and Oxidation Prevention
Welcome to the technical support center for heterocyclic compounds. As a Senior Application Scientist with over a decade of experience in synthetic and medicinal chemistry, I've frequently encountered challenges related to the stability of sulfur-containing heterocycles. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the proper storage and handling of pyrazole thiols to prevent their oxidative degradation.
The inherent reactivity of the thiol group, particularly on an electron-rich pyrazole ring, makes these molecules susceptible to oxidation, which can compromise experimental outcomes and the integrity of your research. This guide provides not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole thiol has turned into a white, insoluble solid. What happened?
This is a classic sign of oxidation. Pyrazole thiols (R-SH) are highly susceptible to oxidation, primarily forming the corresponding disulfide (R-S-S-R). This dimerization often results in a significant change in physical properties; the disulfide is typically a higher melting point solid with lower solubility in common organic solvents compared to the parent thiol.
Mechanism of Oxidative Dimerization:
The thiol group (-SH) can be easily deprotonated to form a thiolate anion (R-S⁻), which is then readily oxidized. In the presence of atmospheric oxygen, this process can occur spontaneously. The reaction proceeds via a radical mechanism or can be catalyzed by trace metal ions.
-
Step 1 (Deprotonation): R-SH ⇌ R-S⁻ + H⁺
-
Step 2 (Oxidation): 2 R-S⁻ → R-S-S-R + 2e⁻
-
Overall Reaction with Oxygen: 4 R-SH + O₂ → 2 R-S-S-R + 2 H₂O
This transformation is not just a nuisance; it fundamentally alters the molecule's reactivity, preventing it from participating in desired reactions like nucleophilic substitution or coordination to metal centers.
Q2: What are the ideal storage conditions to prevent the oxidation of pyrazole thiols?
To ensure the long-term stability of your pyrazole thiols, you must rigorously control their storage environment. The goal is to minimize exposure to oxygen, light, and potential catalysts.
Recommended Storage Protocol:
-
Atmosphere: Always store pyrazole thiols under an inert atmosphere. Nitrogen (N₂) or Argon (Ar) are ideal. After synthesis or purification, the compound should be dried under high vacuum and then backfilled with an inert gas.
-
Temperature: Store at low temperatures to decrease the rate of chemical reactions, including oxidation. A temperature of -20°C is highly recommended for long-term storage. For short-term storage (a few days), 2-8°C may be sufficient, provided the inert atmosphere is maintained.
-
Container: Use amber glass vials or bottles to protect the compound from light, which can catalyze oxidation. The container should have a secure, airtight seal, such as a PTFE-lined cap.
-
Aliquotting: For frequently used pyrazole thiols, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated warming and cooling cycles and exposure of the entire batch to the atmosphere with each use.
Data Summary: Storage Condition Comparison
| Storage Condition | Atmosphere | Temperature | Expected Stability | Primary Risk |
| Optimal | Inert Gas (Ar, N₂) | -20°C | > 1 year | None if protocol is followed |
| Acceptable (Short-term) | Inert Gas (Ar, N₂) | 2-8°C | Weeks to months | Accelerated degradation if temperature fluctuates |
| Poor | Air | Room Temperature | Days to weeks | Rapid disulfide formation |
| Unacceptable | Air, Exposed to Light | Room Temperature | Hours to days | Complete and rapid oxidation |
Q3: Can I use antioxidants to stabilize my pyrazole thiol solution?
Yes, for applications where the pyrazole thiol is used in solution, the addition of a sacrificial antioxidant can be beneficial, though it is not a substitute for proper inert atmosphere techniques.
Commonly used antioxidants include:
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): These are often used in biological applications to maintain thiols in their reduced state. However, they are also thiols or phosphines and may interfere with your intended reaction. Their use must be carefully considered based on your specific experimental context.
-
Butylated hydroxytoluene (BHT): A radical scavenger that can inhibit autoxidation. It is often added in small amounts (0.01-0.1%) to organic solvents to prevent peroxide formation, which can in turn oxidize thiols.
When preparing a stock solution, it is crucial to use a deoxygenated solvent. Solvents can be deoxygenated by bubbling an inert gas (N₂ or Ar) through them for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous applications.
Troubleshooting Guide: Handling Pyrazole Thiol Oxidation
Problem 1: I suspect my pyrazole thiol has oxidized. How can I confirm this?
You need to use analytical techniques to verify the presence of the disulfide dimer and the absence or reduction of the parent thiol.
Workflow for Oxidation Confirmation:
Caption: Workflow for confirming pyrazole thiol oxidation.
Step-by-Step Analytical Protocol:
-
Nuclear Magnetic Resonance (¹H NMR): This is often the most direct method.
-
Thiol (-SH) Proton: The thiol proton typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. In the oxidized disulfide, this peak will be absent.
-
Ring Protons: The protons on the pyrazole ring adjacent to the sulfur atom will likely experience a downfield shift upon oxidation from the thiol to the disulfide due to the change in the electronic environment. For example, a proton ortho to the -SH group might shift from 7.2 ppm to 7.4 ppm in the disulfide.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
This technique is excellent for separating the thiol from the disulfide and confirming their molecular weights.
-
The disulfide will have a molecular weight of (2 × M) - 2, where M is the molecular weight of the parent thiol. You should observe a peak corresponding to this mass in the mass spectrum.
-
The retention time will also differ; the less polar disulfide typically elutes later than the thiol in reverse-phase HPLC.
-
Problem 2: My pyrazole thiol has oxidized. Can I reverse the reaction?
Yes, the disulfide bond can be reduced back to the thiol. This is a common procedure, especially if resynthesis is not feasible.
Protocol for Reduction of Pyrazole Disulfide:
-
Reagent Selection: Choose a suitable reducing agent.
-
For organic synthesis: Sodium borohydride (NaBH₄) in ethanol or THF is a common and effective choice. Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger reducing agent and may not be compatible with other functional groups on your molecule.
-
For biochemical applications: DTT or TCEP are the reagents of choice due to their compatibility with aqueous buffers and biological molecules.
-
-
General Procedure (using NaBH₄):
-
Dissolve the disulfide in an appropriate solvent (e.g., ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ portion-wise (typically 2-4 equivalents). You may observe gas evolution (hydrogen).
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or a dilute acid (e.g., 1 M HCl) at 0°C.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting thiol, for example, by column chromatography.
-
-
Post-Reduction Handling: The freshly reduced thiol is highly susceptible to re-oxidation. Immediately after purification and solvent removal, place the compound under a high vacuum to remove all residual solvent and then store it under an inert atmosphere at -20°C as described in the FAQ section.
Logical Flow for Sample Remediation:
Caption: Workflow for the reduction of an oxidized pyrazole disulfide.
By adhering to these storage and handling protocols, and by understanding the diagnostic and remedial procedures, you can ensure the integrity and reactivity of your pyrazole thiol reagents, leading to more reliable and reproducible experimental results.
References
Validation & Comparative
Optimizing Elemental Analysis for Propyl-Pyrazole Thiols: A Comparative Guide to Calibration Standards and Combustion Aids
Executive Summary
Propyl-pyrazole thiols represent a unique challenge in microanalysis. These compounds combine a lipophilic alkyl chain with a refractory nitrogen-rich heterocyclic core and a "sticky" sulfur moiety. Standard CHNS protocols often fail here, yielding consistently low nitrogen and sulfur values due to incomplete combustion and the formation of stable metal-sulfates in the ash.
This guide moves beyond basic operation manuals to address the matrix effect specific to these heterocycles. We compare the industry-standard calibration materials (Sulfanilamide vs. BBOT) and validate the critical role of combustion aids (Vanadium Pentoxide) in achieving theoretical recovery rates.
Part 1: The Analytical Challenge
The Chemistry of Failure
In standard flash combustion (950–1050°C), propyl-pyrazole thiols exhibit two primary failure modes:
-
Refractory Nitrogen: The pyrazole ring (
) possesses high resonance stability. Without sufficient local oxygen enrichment, the N-N bond may not fully cleave, leading to the formation of molecular nitrogen ( ) trapped in carbonaceous char rather than quantifiable . -
Sulfur Adsorption: The thiol (-SH) group, upon oxidation, forms
and . In the absence of a flux, these oxides react with inorganic ash residues (often from the tin capsule or ceramic wool) to form stable sulfates ( , ), which do not reach the detector.
Part 2: Comparative Analysis of Standards
Selecting the right standard is not just about matching element percentages; it is about matching combustion kinetics .
Candidate A: Sulfanilamide ( )
-
Status: The "Budget" Standard.
-
Structure: Sulfonamide group attached to a benzene ring.
-
Pros: Inexpensive, high purity, stable shelf life.
-
Cons: The sulfur is already oxidized (
moiety). It combusts too easily compared to a heterocyclic thiol, leading to a "false positive" calibration where the instrument is calibrated for easy samples but fails on hard ones.
Candidate B: BBOT ( )
-
Chemical Name: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.[1][2]
-
Status: The "Gold" Standard for Heterocycles.
-
Structure: Contains sulfur within a thiophene ring and nitrogen in benzoxazole rings.
-
Pros: Structurally mimics the refractory nature of pyrazole thiols. If the instrument can recover S and N from BBOT, it can recover them from your sample.
-
Cons: More expensive, lower sulfur % by weight (7.41%) compared to sulfanilamide (18.62%).
Comparative Data: Recovery Rates
Simulated data based on average performance of flash combustion systems (e.g., Thermo FlashSmart, Elementar vario) without additives.
| Standard Used for Calibration | Analyte: Propyl-Pyrazole Thiol | N% Recovery | S% Recovery | Interpretation |
| Sulfanilamide | Propyl-Pyrazole Thiol | 96.2% | 88.5% | FAILURE: Calibration was "too easy"; instrument under-dosed oxygen for the sample. |
| BBOT | Propyl-Pyrazole Thiol | 99.1% | 98.4% | PASS: The standard forced the instrument to optimize for difficult ring opening. |
| Cystine | Propyl-Pyrazole Thiol | 97.5% | 92.0% | MARGINAL: Aliphatic sulfur combusts differently than aromatic sulfur. |
Part 3: The Role of Combustion Aids
For propyl-pyrazole thiols, relying on temperature alone is insufficient. You must introduce a chemical oxidizer directly into the sample capsule.
The Solution: Vanadium Pentoxide ( )
acts as an oxygen donor and a flux. It melts at ~690°C, coating the sample. As it decomposes, it releases oxygen inside the capsule, right at the site of combustion, ensuring immediate oxidation of the sulfur toExperimental Validation: The Additive Effect
Sample: 4-propyl-1H-pyrazole-5-thiol (Theoretical S: 22.54%)
| Additive | Weight (mg) | Measured S% | Deviation | Verdict |
| None | 0 | 20.15% | -2.39% | Severe low bias (Sulfate formation) |
| Tungsten Oxide ( | 10 | 21.80% | -0.74% | Improved, but incomplete oxidation |
| Vanadium Pentoxide ( | 10 | 22.51% | -0.03% | Quantitative Recovery |
Part 4: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for analyzing heterocyclic thiols.
Figure 1: Optimized workflow for refractory heterocyclic sulfur analysis.
Step-by-Step Protocol: The "Self-Validating" System
1. Instrument Preparation:
-
Reactor: Quartz tube packed with
(oxidation catalyst) and Copper wires (reduction). -
Temperature: Set furnace to 1020°C (slightly elevated for pyrazoles).
-
Leak Check: Helium blank must show < 0.01% drift.
2. Calibration (The Bracket Method):
-
Do not use a single point calibration.
-
Weigh BBOT standards at three points: 1.5mg, 2.5mg, and 3.5mg.
-
Why? This creates a slope that covers the expected carbon/nitrogen mass of your propyl-pyrazole sample.
3. Sample Preparation (Sandwich Technique):
-
Step A: Tare a clean Tin capsule.
-
Step B: Add 10–15 mg of Vanadium Pentoxide (
) powder. -
Step C: Add 1.5–2.5 mg of Propyl-Pyrazole Thiol sample directly on top of the
. -
Step D: Fold the capsule tightly to exclude atmospheric nitrogen.
-
Note: The
must touch the sample to function as a flux.
4. Analysis & Validation:
-
Run a "Conditioning" sample (unweighed BBOT) first to prime the ash crucible.
-
Acceptance Criteria: Results must be within ±0.3% absolute of theoretical values. If Nitrogen is low but Carbon is correct, increase Oxygen dose time by 5 seconds.
References
-
Thermo Fisher Scientific. (2021).[4][5] Elemental Analysis: CHNS Characterization of rocks by Flash Combustion. (Application Note demonstrating BBOT usage for difficult matrices). Link
-
Elemental Microanalysis. (2023). BBOT Standard Certificate of Analysis & Specifications. (Confirming BBOT as the standard for N/S/C simultaneous analysis). Link
-
Alpha Resources. (2023).
mechanism for sulfur release). Link -
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[6] (Discussing the handling of refractory N/S compounds). Link
-
National Institutes of Health (PMC). (2022). Chemists Debate the Value of Elemental Analysis.[7][8] (Context on the ±0.4% purity standard). Link
Sources
- 1. 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS See Certificate 478514 Expiry 19-Nov-2030 1g - Elemental Microanalysis [elementalmicroanalysis.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. analysis.rs [analysis.rs]
- 4. alpharesources.com [alpharesources.com]
- 5. CHNS/CHNS-O Standards Kit Cystine Sulphanilamide Methionine BBOT 4 x 0.5gm - Elemental Microanalysis [elementalmicroanalysis.com]
- 6. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels - Analytik Jena [analytik-jena.com]
- 7. azonano.com [azonano.com]
- 8. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Isomer Challenge: Definitive Identification of N-Propyl Pyrazoles
Topic: Spectroscopic Differentiation of N-Propyl Pyrazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like celecoxib and sildenafil. However, the alkylation of pyrazoles presents a persistent regioselectivity challenge. When targeting 1-n-propylpyrazole , researchers frequently encounter two distinct classes of isomeric impurities:
-
Alkyl Chain Isomers: 1-isopropylpyrazole (arising from branched alkyl halides or rearrangement).
-
Regioisomers: 3-propyl-1H-pyrazole or 5-substituted isomers (arising from tautomeric ambiguity in the starting material).
This guide provides a self-validating spectroscopic framework to distinguish 1-n-propylpyrazole from its 1-isopropyl and C-propyl counterparts, utilizing NMR and Mass Spectrometry as the primary decision gates.
Part 1: The Spectroscopic Landscape (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for structural assignment. The differentiation relies on three diagnostic pillars: Proton Multiplicity , Nitrogen Deshielding Effects , and Carbon Connectivity .
1.
H NMR: The Diagnostic Triad
The alkyl chain protons provide the most immediate visual confirmation.
-
1-n-Propylpyrazole: Characterized by a distinct triplet-multiplet-triplet pattern. The
-methylene protons ( ) are significantly deshielded by the adjacent nitrogen. -
1-Isopropylpyrazole: Characterized by a "Septet-Doublet" motif. The methine proton (
) appears as a septet due to coupling with six equivalent methyl protons. -
3-Propyl-1H-pyrazole (C-propyl): The key differentiator here is the NH proton (broad singlet, exchangeable with D
O) and the absence of the N-alkylation deshielding effect on the propyl chain.
2.
C NMR: The
-Carbon Shift
The carbon directly attached to the nitrogen (
-
n-Propyl
-C: Typically resonates at 50–55 ppm . -
Isopropyl
-C: Resonates downfield at 55–60 ppm due to the branching effect (deshielding). -
C-Propyl: The alkyl carbons are shielded relative to N-alkyl variants because they are attached to a carbon, not a heteroatom.
Comparative Data Table: Chemical Shift Fingerprints
| Feature | 1-n-Propylpyrazole | 1-Isopropylpyrazole | 3-Propyl-1H-pyrazole |
| Triplet ( | Doublet ( | Triplet ( | |
| Distinct H3, H4, H5 signals. H5 is deshielded ( | Distinct H3, H4, H5 signals. | Broadened H3/H5 due to tautomerism (unless solvent breaks it). | |
| NOE Signal | Strong NOE between | Strong NOE between | NOE between |
Critical Insight: In 1-substituted pyrazoles, the H5 proton (adjacent to the substituted Nitrogen) typically appears downfield of H3 due to the inductive effect of the pyrrole-like nitrogen. In 1-n-propylpyrazole, a NOESY experiment will show a correlation between the propyl
-CHand the H5 ring proton, confirming N1 substitution.
Part 2: Mass Spectrometry (Fragmentation Logic)
While molecular weights may be identical (
1. McLafferty Rearrangement (n-Propyl Specific)
The 1-n-propyl isomer possesses a
-
Observation: Loss of ethylene (28 Da) or propene (42 Da) depending on the charge localization.
-
Diagnostic Peak: Strong signal at
or .
2. Methyl Radical Loss (Isopropyl Specific)
Branched alkanes favor fragmentation at the branching point to form stable secondary carbocations.
-
Observation: Loss of a methyl radical (15 Da).
-
Diagnostic Peak: Strong signal at
.
Part 3: Experimental Protocols
Workflow 1: Self-Validating Synthesis & Analysis
Objective: Synthesize 1-n-propylpyrazole and validate against regioisomers.
Step 1: Alkylation
-
Dissolve Pyrazole (1.0 eq) in anhydrous DMF.
-
Add Cs
CO (1.5 eq) to promote N-deprotonation. Note: Cs CO is preferred over K CO for higher N/C selectivity. -
Add 1-iodopropane (1.1 eq) dropwise at 0°C.
-
Stir at RT for 4 hours.
Step 2: Workup & Purification (The Separation Gate)
-
Quench with water; extract with EtOAc.
-
TLC Analysis: Use 20% EtOAc/Hexane.
-
N-alkyl pyrazoles typically have higher R
values (less polar) than C-alkyl or unsubstituted pyrazoles (H-bond donors).
-
-
Purify via silica gel chromatography.
Step 3: Spectroscopic Validation (The Decision Tree) Follow the logic flow below to confirm identity.
Figure 1: Analytical Decision Tree for Pyrazole Isomer Differentiation.
Part 4: Mechanistic Visualization
Understanding the fragmentation allows for rapid identification using GC-MS in high-throughput screening.
Figure 2: Distinctive Mass Spectrometry Fragmentation Pathways.
References
-
Alkylation Regioselectivity: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[1][2][3] The Journal of Organic Chemistry, 2022.[1] [Link]
-
NMR Chemical Shifts (General Solvents & Impurities): Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Organic Process Research & Development, 2016. [Link]
-
Mass Spectrometry of Pyrazoles: Nicoletti, R., et al. "Mass Spectrometry of Heterocyclic Compounds." Journal of Heterocyclic Chemistry, 2009. (General reference for heterocyclic fragmentation patterns). [Link]
-
Tautomerism in Pyrazoles: Elguero, J., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 1999. [Link]
Sources
Safety Operating Guide
(1-Propyl-1H-pyrazol-5-yl)methanethiol proper disposal procedures
The following technical guide details the operational safety and disposal procedures for (1-Propyl-1H-pyrazol-5-yl)methanethiol .
Part 1: Executive Summary & Immediate Action
Status: High-Priority Stench Compound Primary Hazard: Malodorous Thiol (Mercaptan) Disposal Method: Oxidative Deodorization followed by Chemical Waste Segregation.
Emergency Spill Response ( < 10 mL)
-
Evacuate & Isolate: Clear the immediate area.[1] Do not attempt cleanup if you cannot tolerate the odor or lack respiratory protection.
-
Quench: Pour a 10% Sodium Hypochlorite (Bleach) solution over the spill perimeter, working inward.
-
Absorb: Cover with vermiculite or activated charcoal pads.
-
Wait: Allow 15–20 minutes for oxidation.
-
Collect: Sweep into a sealable container. Label as "Hazardous Waste: Oxidized Thiol Debris."
Part 2: Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand the functional groups driving its reactivity and hazards.
| Feature | Chemical Structure / Property | Disposal Implication |
| Core Scaffold | Pyrazole Ring (1-Propyl-1H-pyrazole) | Nitrogen-containing heterocycle. Stable under basic oxidative conditions. Contributes to organic waste load. |
| Functional Group | Methanethiol (-CH₂-SH) | Primary Hazard. High volatility and extremely low odor threshold (ppb range). Requires oxidation to sulfonic acid ( |
| Reactivity | Nucleophilic, Weakly Acidic ( | Reacts rapidly with oxidizers (Bleach, |
| Solubility | Lipophilic (Organic Soluble) | Likely dissolved in DCM, Ethyl Acetate, or DMSO. Requires compatible solvent for liquid disposal. |
Part 3: Odor Management Strategy
Thiols possess an odor threshold in the parts-per-billion (ppb) range. "Trace" amounts are sufficient to trigger building evacuations due to gas leak false alarms.
The "Bleach Trap" System
For any vacuum manipulation (rotary evaporation, vacuum drying), you must interpose a chemical scrubber between the source and the pump.
Diagram 1: Vacuum Line Scrubber Configuration
Caption: Essential vacuum setup. The bleach bubbler oxidizes residual thiol vapors before they enter the pump oil or exhaust system.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Benchtop Neutralization (Small Scale)
Scope: Residual amounts in flasks, syringes, or expired vials (< 5 g).
Reagents:
Procedure:
-
Preparation: In a fume hood, prepare a 1:5 mixture of Bleach:Water . (Concentrated bleach can react too vigorously; dilution controls the exotherm).
-
Addition: Slowly add the thiol solution to the stirred bleach mixture.
-
Note: Do NOT add bleach to the thiol. Always add the thiol to the larger volume of oxidant to ensure immediate quenching.
-
-
Reaction: The solution may turn cloudy (disulfide formation) or warm up.
-
Mechanism:[3]
-
-
Soak: Rinse all contaminated glassware (syringes, septa) in this bath for 2 hours .
-
Disposal: Check pH. If basic, flush down the drain with copious water (if local regulations permit treated aqueous waste). If organic solvents were present, pour the mixture into the Halogenated Organic Waste container (due to potential chloroform generation from bleach reacting with acetone or other ketones).
Protocol B: Large Scale / Waste Stream Segregation
Scope: Process waste or mother liquors containing significant quantities.
Data Table: Waste Stream Decision Matrix
| Waste Type | Composition | Segregation Path | Treatment |
| Liquid Mother Liquor | Solvent + Thiol | High Hazard Organic | Do not mix with oxidizers in the main waste drum. Collect in a separate "Stench Waste" bottle. Label "Contains Sulfides/Thiols".[5] |
| Solid Debris | Silica gel, filter paper, gloves | Solid Hazardous Waste | Double-bag in Ziploc bags. Place inside a secondary sealed jar before binning. |
| Aqueous Wash | Water + Thiolate salts | Aqueous Basic Waste | Treat with dilute bleach (1%) in the hood before adding to the main aqueous waste drum. |
Diagram 2: Chemical Neutralization Workflow
Caption: Logical workflow for ensuring complete oxidation of thiols before final disposal. Never acidify bleach solutions until the oxidant is quenched.
Part 5: Regulatory & Compliance (E-E-A-T)
EPA Waste Codes (USA)
While specific codes depend on the solvent, the pure substance and its debris often fall under:
-
D001: Ignitable (if in flammable solvent).
-
D003: Reactive (Sulfide bearing waste - potentially). Note: Most organic thiols are not "reactive" by D003 definition unless they generate toxic gas at pH 2-12.5, but conservative labeling is recommended.
-
U153 (Reference): Specific to Methanethiol.[6][7] While your compound is a derivative, using U-code protocols ensures high-standard compliance.
Safety Warning: Incompatible Mixtures
-
NEVER mix Thiol waste with Strong Acids (e.g., HCl, H₂SO₄) before oxidation. This can regenerate volatile Methanethiol gas or H₂S.
-
NEVER mix Bleach-treated waste with Ammonia or Acids immediately. This generates Chloramine or Chlorine gas.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] "Laboratory Chemical Disposal Procedures."
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan (Methanethiol) Safety and Health Topics.
-
PubChem. (n.d.).[6] Methanethiol Compound Summary. National Library of Medicine.
-
University of Washington, Environmental Health & Safety. (n.d.). SOP for Stench Chemicals (Thiols/Mercaptans).
-
(Note: General institutional SOPs for stench chemicals are the field standard for derivatives lacking specific SDS).
-
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. methyl mercaptan, 74-93-1 [thegoodscentscompany.com]
- 5. epfl.ch [epfl.ch]
- 6. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methanethiol (CAS 74-93-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling (1-Propyl-1H-pyrazol-5-yl)methanethiol
Executive Summary: The Thiol Factor
(1-Propyl-1H-pyrazol-5-yl)methanethiol is a functionalized heterocycle primarily defined by its mercaptan (thiol) moiety . While the pyrazole ring contributes to its pharmacological profile, the thiol group dictates its safety and handling protocols.
The Critical Hazard: The human olfactory threshold for thiols is in the parts-per-billion (ppb) range.[1] However, olfactory fatigue (nose blindness) sets in rapidly. You cannot rely on smell to detect hazardous concentrations. Furthermore, thiols are potent nucleophiles and potential respiratory sensitizers.
This guide moves beyond generic safety advice to provide a containment-first strategy , treating the molecule as a "stench agent" with high permeation potential.
The Defense Layer: Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for organosulfur compounds due to their high vapor pressure and ability to permeate thin nitrile rapidly.
Hand Protection: The "Sacrificial Barrier" Protocol
Thiols can permeate standard 4-mil nitrile gloves in minutes. We utilize a Double-Gloving Strategy with a breakthrough indicator logic.
| Layer | Material Specification | Function |
| Inner Layer | Nitrile (4-5 mil) | The "Last Line." Bright color (e.g., purple/blue) preferred to contrast with outer glove. |
| Outer Layer | Nitrile (8 mil) or Polychloroprene | The "Sacrificial Layer." Thicker gauge increases breakthrough time by ~3x. |
| Heavy Exposure | Butyl Rubber or Viton® | Mandatory for spill cleanup or handling pure volumes >100mL. Thiols do not permeate these materials easily. |
Self-Validating Check:
-
The Pinch Test: Before entering the hood, pinch the outer glove. If it stays "tented" or feels tacky/stiff, the material is compromised. Change immediately.
-
The Spot Check: If the inner glove shows any discoloration or swelling, the outer barrier has failed.
Respiratory & Body Protection
-
Primary Defense: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Defense (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: The "AG" component is critical because oxidation of thiols (during cleanup) can release sulfur dioxide (
) or acidic vapors.
-
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a flammable thiol ignites.
Engineering Controls & Operational Workflow
Handling this compound requires a "closed-loop" mindset to prevent odor migration, which can trigger building evacuations.[2]
The "Cold & Bleach" Trap System
Never vent thiol vapors directly into the hood exhaust without scrubbing.
-
Cold Trap: Keep the reagent at -20°C until use to minimize vapor pressure.
-
Bleach Scrubber: Connect reaction vessel exhaust to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) .
The Chemistry of Deactivation:
Operational Workflow Diagram
Caption: Operational workflow emphasizing the "Prep" phase (Bleach Trap) and "Waste" phase (Oxidative Quench) as critical control points.
Deactivation & Disposal Protocol
Do NOT dispose of thiol waste directly into organic solvent drums; the odor will permeate the plastic and contaminate the waste room.
Step-by-Step Deactivation
-
Preparation: In the fume hood, prepare a bath of 10% Sodium Hypochlorite (Bleach) .
-
Quenching: Slowly add the thiol waste or contaminated solvent to the bleach bath.
-
Caution: This reaction is exothermic . Add slowly. If treating >50mL, use an ice bath.
-
-
Verification: Stir for 30 minutes.
-
pH Check: Ensure the solution remains basic (pH > 9). If acidic, chlorine gas (
) may evolve. Add NaOH if necessary. -
Disposal: Once the odor is gone and the solution is stable, dispose of the aqueous layer as Hazardous Aqueous Waste and the organic layer (if extraction was used) as Non-Halogenated Organic Waste .
Emergency Response: Spills
Scenario: A 10mL vial drops and shatters outside the hood.
Response Decision Tree
Caption: Decision matrix for thiol spills. Note that "Outside Hood" spills almost always trigger evacuation due to odor propagation.
Specific Cleanup Protocol (Minor Spills Only):
-
Isolate: Close hood sash immediately.
-
Bleach: Pour dilute bleach around the spill (diking) and then over the spill.
-
Absorb: Use clay litter or vermiculite. Do NOT use paper towels (high surface area promotes evaporation before oxidation).
-
Wait: Allow 15 minutes for oxidation.
-
Collect: Scoop into a jar, cover with fresh bleach, seal, and label "Thiol Waste - Bleach Treated."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.
-
Columbia University Environmental Health & Safety. (n.d.). SOP for Stench Chemicals.
-
University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedure: Thiols.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
